molecular formula C17H16O4 B050115 1,3-Bis(4-methoxyphenyl)-1,3-propanedione CAS No. 18362-51-1

1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Cat. No.: B050115
CAS No.: 18362-51-1
M. Wt: 284.31 g/mol
InChI Key: GNMDORSUZRRMFS-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1,3-propanedione is a reagent in the preparation of hydroxyphenyl alkenyl isoxazoles which has estrogen receptor-alpha binding affinity.>This compound is a diketone. It is formed as an intermediate during the synthesis of bisphenols.>

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMDORSUZRRMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066363
Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-51-1
Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Record name p,p'-Dimethoxydibenzoylmethane
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Record name 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)-
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Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Record name 1,3-bis(4-methoxyphenyl)propane-1,3-dione
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Record name P,P'-DIMETHOXYDIBENZOYLMETHANE
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (CAS: 18362-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone compound with potential applications in organic synthesis and as a building block for pharmaceuticals. This document consolidates its physicochemical properties, synthesis and purification methodologies, spectroscopic data, and known applications.

Core Physicochemical Properties

This compound is a symmetrical diketone featuring two 4-methoxyphenyl groups. Its core characteristics are summarized below.

PropertyValueReference
CAS Number 18362-51-1[1]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [1]
Appearance Light yellow to yellow to green powder/crystal[3]
Melting Point 108-115 °C[1]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.

Synthesis and Purification

Experimental Protocol: Synthesis (Adapted)

Reaction: Claisen condensation of 4-methoxyacetophenone and a suitable 4-methoxybenzoyl derivative (e.g., methyl 4-methoxybenzoate).

Materials:

  • 4-methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Strong base (e.g., sodium amide (NaNH₂), sodium hydride (NaH), or sodium ethoxide (NaOEt))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Toluene

  • 6N Hydrochloric acid (HCl)

  • Aqueous sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • A suspension of the strong base (e.g., sodium amide) is prepared in an anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • A solution of 4-methoxyacetophenone in the anhydrous solvent is added dropwise to the base suspension with stirring.

  • After a short stirring period at room temperature, the 4-methoxybenzoyl derivative (e.g., methyl 4-methoxybenzoate) is added to the reaction mixture.

  • The reaction is stirred for an extended period (e.g., 24 hours), during which a precipitate of the sodium salt of the β-diketone may form.

  • The reaction mixture is then carefully quenched by adding it to an aqueous solution of hydrochloric acid to neutralize the excess base and protonate the diketone.

  • The aqueous mixture is extracted with an organic solvent such as toluene.

  • The organic layer is separated and washed sequentially with aqueous sodium carbonate and water to remove any unreacted acidic starting materials and impurities.

  • The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis start Start base_suspension Prepare strong base suspension in anhydrous THF start->base_suspension add_acetophenone Add 4-methoxyacetophenone solution base_suspension->add_acetophenone add_benzoate Add methyl 4-methoxybenzoate add_acetophenone->add_benzoate react Stir for 24 hours add_benzoate->react quench Quench with HCl (aq) react->quench extract Extract with Toluene quench->extract wash Wash with Na2CO3 (aq) and Water extract->wash evaporate Evaporate solvent wash->evaporate crude_product Crude Product evaporate->crude_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification

Purification of the crude product is essential to obtain the compound in high purity for subsequent applications and analyses. A common method involves recrystallization or the formation and subsequent decomposition of a copper salt.[5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Copper(II) acetate solution (for copper salt method)

  • Hydrochloric acid (for copper salt method)

Procedure (Recrystallization):

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Procedure (Copper Salt Formation):

  • Dissolve the crude product in a suitable solvent.

  • Add a solution of copper(II) acetate to precipitate the copper(II) salt of the diketone.

  • Isolate the copper complex by filtration.

  • Decompose the copper complex by stirring with a dilute acid (e.g., HCl) to regenerate the pure diketone.

  • Extract the pure diketone with an organic solvent, wash, and evaporate the solvent.

Diagram of Purification Workflow:

G cluster_purification Purification crude Crude Product dissolve Dissolve in hot solvent crude->dissolve cool Cool to crystallize dissolve->cool filter Filter crystals cool->filter wash_dry Wash with cold solvent and dry filter->wash_dry pure_product Pure Product wash_dry->pure_product G cluster_research Future Research Directions compound 1,3-Bis(4-methoxyphenyl) -1,3-propanedione cytotoxicity Cytotoxicity Screening compound->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays compound->enzyme_inhibition signaling_pathways Signaling Pathway Analysis compound->signaling_pathways drug_development Potential for Drug Development cytotoxicity->drug_development enzyme_inhibition->drug_development signaling_pathways->drug_development

References

physical and chemical properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone compound of interest to researchers in chemistry and drug development. This document details its known characteristics, outlines a general synthesis protocol, and explores the biological activities of structurally related compounds, offering insights into its potential applications.

Core Physical and Chemical Properties

This compound, also known as p,p'-Dimethoxydibenzoylmethane, is a symmetrical aromatic β-diketone. Its core structure consists of a propane-1,3-dione linker flanked by two 4-methoxyphenyl groups.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₇H₁₆O₄--INVALID-LINK--[1]
Molecular Weight 284.31 g/mol --INVALID-LINK--[1]
CAS Number 18362-51-1--INVALID-LINK--
Appearance Light yellow to yellow to green powder/crystal--INVALID-LINK--[2]
Melting Point 108-115 °C--INVALID-LINK--
Boiling Point (Predicted) 463.7 ± 30.0 °C--INVALID-LINK--
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.--INVALID-LINK--
Purity (Typical) >97% (GC)--INVALID-LINK--, --INVALID-LINK--[2]
Spectral Data
  • Infrared (IR) Spectroscopy: IR spectra are available, typically showing characteristic peaks for the carbonyl groups and aromatic rings. Data can be found on databases such as SpectraBase.[3]

  • Mass Spectrometry (MS): GC-MS data is available, with the molecular ion peak corresponding to its molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Spectral data is available in public databases like PubChem.[3]

Synthesis of this compound

The synthesis of 1,3-diaryl-1,3-propanediones is commonly achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an acetophenone derivative with a benzoate derivative. For this compound, this would involve the reaction of 4-methoxyacetophenone with methyl 4-methoxybenzoate.

Detailed Experimental Protocol (General Method)

Materials:

  • 4-methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium hydride (NaH) or other suitable strong base (e.g., sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride in anhydrous THF.

  • Addition of Acetophenone: A solution of 4-methoxyacetophenone in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is stirred for a specified time to allow for the formation of the enolate.

  • Addition of Benzoate: A solution of methyl 4-methoxybenzoate in anhydrous THF is then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure this compound.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 4-methoxyacetophenone Methyl 4-methoxybenzoate C Reaction Mixture (Reflux) A->C B Base & Solvent: NaH in THF B->C D Quenching (Dilute HCl) C->D Cooling E Extraction (Ethyl Acetate) D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying & Concentration F->G H Crude Product G->H I Recrystallization (e.g., Ethanol) H->I J Pure Product I->J

General Synthesis and Purification Workflow

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the available literature, the broader class of 1,3-diaryl-1,3-propanediones and related chalcones has been the subject of extensive research, revealing a range of biological effects.

Anti-inflammatory Activity

Many chalcone and 1,3-diarylpropane derivatives have demonstrated anti-inflammatory properties.[5][6] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The underlying mechanism often involves the modulation of key inflammatory signaling pathways. For instance, some chalcones have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[7]

Antioxidant Activity

The phenolic and methoxy-substituted aromatic rings present in this class of compounds suggest potential antioxidant activity.[8] Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies. The antioxidant capacity of related compounds has been evaluated using assays such as the DPPH radical scavenging method.

Cytotoxic and Anticancer Potential

Derivatives of 1,3-diarylpropenone have been investigated for their cytotoxic effects against various cancer cell lines.[2] The presence of the α,β-unsaturated ketone moiety in chalcones is often associated with their anticancer activity. Some of these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

Certain diketone structures are known to act as enzyme inhibitors. For example, some 2-benzoyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). Given its structural features, this compound could potentially be investigated for its inhibitory effects on various enzymes.

Signaling Pathway Overview

The anti-inflammatory effects of many related compounds are mediated through the inhibition of pro-inflammatory signaling cascades. A simplified representation of a common inflammatory signaling pathway is depicted below.

G Simplified Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB Modulates IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 Gene Transcription

Simplified Inflammatory Signaling Pathway

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. It has been utilized as a reactant in the preparation of other complex molecules and as a ligand in the synthesis of metal-oxo clusters.

Given the biological activities observed in structurally similar compounds, future research could focus on:

  • Systematic Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities of this compound using a panel of in vitro assays.

  • Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Analogue Synthesis and SAR Studies: Synthesizing derivatives of this compound to establish structure-activity relationships (SAR) and optimize for desired biological effects.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. While its own biological profile is not yet extensively characterized, the rich pharmacology of its structural analogs suggests that it is a compound worthy of further investigation.

References

An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure and properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a diketone that serves as a valuable building block in various chemical syntheses. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Molecular Properties and Identification

This compound, also known by its IUPAC name 1,3-bis(4-methoxyphenyl)propane-1,3-dione, is a symmetrical molecule featuring two methoxyphenyl groups attached to a central propanedione linker.[1] The presence of these aromatic rings and the diketone functionality are key to its chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below for ease of reference. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C17H16O4[1][2]
Molecular Weight 284.31 g/mol [1][2]
CAS Number 18362-51-1[1][2]
Canonical SMILES COc1ccc(cc1)C(=O)CC(=O)c2ccc(OC)cc2
InChI 1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or specific to the desired downstream application. However, general methodologies for its use as a precursor can be inferred from its chemical structure. For instance, its diketone moiety makes it a suitable starting material for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamines, respectively. It can also act as a ligand for the formation of metal complexes.

A typical experimental workflow for a condensation reaction would involve:

  • Dissolution: Dissolving this compound in a suitable organic solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Stoichiometric addition of the reacting species (e.g., a substituted hydrazine) to the solution.

  • Reaction Conditions: Heating the mixture, often under reflux, for a specified period to ensure complete reaction. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by column chromatography to yield the pure compound.

  • Characterization: The final product's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language. This visualization highlights the connectivity of the atoms and the overall arrangement of the functional groups.

Molecular structure of this compound.

References

Solubility Profile of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative solubility information, detailed experimental protocols for quantitative solubility determination, and a generalized experimental workflow for the synthesis of 1,3-dicarbonyl compounds, a class to which the title compound belongs.

Introduction

This compound is a diketone that serves as a versatile building block in organic synthesis. Its applications include the preparation of more complex molecules such as 1,3-bis(4-hydroxyphenyl)-1,3-propanedione and propylpyrazole triol (PPT), and its use as a ligand in the formation of metal complexes like iron(III)-oxo clusters.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[3]
Molecular Weight 284.31 g/mol [1][3]
Melting Point 108-115 °C[4]
Appearance SolidN/A
CAS Number 18362-51-1[1][3]

Solubility Data

Qualitative Solubility

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments indicate its general solubility characteristics.

Table 2: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

This information is based on general chemical supplier data.

Template for Quantitative Solubility Data

Researchers are encouraged to experimentally determine the solubility of this compound in solvents relevant to their specific applications. Table 3 is provided as a template for recording this data.

Table 3: Quantitative Solubility of this compound (Experimental Data Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

I. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Oven or vacuum oven

  • Desiccator

II. Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Place the dish in an oven at a temperature that will evaporate the solvent without decomposing the solute.

  • Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination.

I. Materials and Equipment

  • All materials from the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

II. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

  • Sample Preparation: Withdraw a small aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the equation of the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Diagrams

The synthesis of 1,3-dicarbonyl compounds often follows a general workflow. The following diagram illustrates a typical synthesis procedure for a compound like this compound, which can be prepared via a Claisen condensation reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 4-Methoxyacetophenone Mixing Mix Reactants and Base in an Anhydrous Solvent Reactant1->Mixing Reactant2 Ethyl 4-methoxybenzoate Reactant2->Mixing Base Base (e.g., NaH, NaOEt) Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Quenching Quench with Acid Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct 1,3-Bis(4-methoxyphenyl)- 1,3-propanedione Recrystallization->FinalProduct G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation Start Crude Product Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter Filter to Remove Insoluble Impurities Dissolve->HotFilter Cooling Allow to Cool Slowly HotFilter->Cooling CrystalFormation Crystals Form Cooling->CrystalFormation VacuumFiltration Collect Crystals by Vacuum Filtration CrystalFormation->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Dry the Crystals Washing->Drying PureProduct Pure Product Drying->PureProduct

References

Spectroscopic Analysis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, also known as p,p'-dimethoxydibenzoylmethane, is a beta-diketone that finds applications in various chemical syntheses, including the formation of heterocyclic compounds and as a ligand in coordination chemistry. Its chemical formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol . Due to the presence of a 1,3-dicarbonyl moiety, this compound can exist in equilibrium between its diketo and enol tautomeric forms. This tautomerism influences its spectroscopic properties. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.8Singlet1HEnolic -OH
~7.95Doublet4HAromatic C-H (ortho to C=O)
~6.98Doublet4HAromatic C-H (meta to C=O)
~6.80Singlet1HEnolic C-H
~4.20 (diketo form)Singlet2H-CH₂- (between carbonyls)
~3.88Singlet6H-OCH₃

Note: The presence of a significant enol form is expected for 1,3-diketones. The diketo form's methylene protons are also listed.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185.0C=O (enol form)
~202.0 (diketo form)C=O (diketo form)
~163.5Aromatic C-O
~131.0Aromatic C-H (ortho to C=O)
~128.5Aromatic C (ipso to C=O)
~114.0Aromatic C-H (meta to C=O)
~92.0Enolic C-H
~58.0 (diketo form)-CH₂- (diketo form)
~55.5-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1620-1580StrongC=O stretch (conjugated ketone, enol form)
~1590, ~1510, ~1460Medium-StrongAromatic C=C skeletal vibrations
~1260StrongAryl-O-CH₃ stretch (asymmetric)
~1170StrongC-O stretch
~1030MediumAryl-O-CH₃ stretch (symmetric)
~840Strongp-substituted aromatic C-H bend

Table 4: Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityProposed Fragment Ion
284Moderate[M]⁺ (Molecular Ion)
135High (Base Peak)[CH₃OC₆H₄CO]⁺
108Moderate[CH₃OC₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

    • The acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • A total of 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

    • A proton-decoupled pulse sequence is used.

    • Parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Approximately 1024 scans are accumulated.

  • Data Processing:

    • The free induction decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Peak positions are identified and reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

  • Ionization:

    • Electron ionization (EI) is employed with a standard electron energy of 70 eV.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection:

    • The abundance of each ion is measured by an electron multiplier or other suitable detector.

  • Data Presentation:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The molecular ion peak and major fragment ions are identified.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 1,3-Bis(4-methoxyphenyl) -1,3-propanedione NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a symmetrically substituted β-diketone. β-Diketones are a critical class of compounds in organic synthesis and medicinal chemistry, and their reactivity is profoundly influenced by the equilibrium between their keto and enol forms. This document details the structural basis of this tautomerism, the influence of environmental factors such as solvent polarity, and presents quantitative data on the equilibrium state. Furthermore, it provides detailed experimental protocols for the synthesis of the title compound via Claisen condensation and for the determination of the tautomeric equilibrium constant using ¹H NMR spectroscopy. Visualizations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] For 1,3-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the carbonyl group and the aromatic rings. This stabilization often results in a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents and the surrounding solvent environment.[2][3] Understanding and quantifying this equilibrium is crucial as the distinct chemical properties of the keto and enol forms dictate their reactivity, metal-chelating ability, and potential biological activity.

The Tautomeric Equilibrium in this compound

The equilibrium between the diketo and the cis-enol forms of this compound is a dynamic process. The enol form benefits from a strong intramolecular hydrogen bond, which is a key factor in its stability. The methoxy groups in the para position of the phenyl rings act as electron-donating groups, which can influence the electron density within the conjugated system and thereby affect the stability of the enol form.

Caption: Keto-enol equilibrium of this compound.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form due to the stability conferred by the intramolecular hydrogen bond, which is disrupted by polar, hydrogen-bond-donating solvents that can solvate the keto form more effectively. The equilibrium constant, Keq = [Enol]/[Keto], and the percentage of the enol form can be determined experimentally, most commonly by ¹H NMR spectroscopy.

A study by Zawadiak and Mrzyczek investigated the influence of methoxy substituents on the keto-enol tautomerism of 1,3-diphenylpropane-1,3-diones. Their work demonstrated that the position of the methoxy group has a significant influence on the equilibrium.[2][4] For this compound (a 4,4'-dimethoxy derivative), the para-methoxy groups have been shown to favor the keto form compared to the unsubstituted dibenzoylmethane.[3]

SolventDielectric Constant (ε)% Enol FormKeq ([Enol]/[Keto])
Carbon Tetrachloride2.298.670.4
Benzene2.397.539.0
Chloroform4.895.822.8
Dichloromethane8.993.314.0
Acetone20.788.67.8
Acetonitrile37.586.86.6
Methanol32.782.04.6
Dimethyl sulfoxide46.781.04.3

Table 1: Tautomeric equilibrium data for this compound in various solvents at room temperature. Data extracted and compiled from Zawadiak and Mrzyczek, 2010.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a representative synthesis based on the crossed Claisen condensation of an aromatic ketone and an aromatic ester.

Materials:

  • 4-Methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Enolate Formation: Dissolve 4-methoxyacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Condensation: Dissolve methyl 4-methoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Materials:

  • Synthesized this compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Prepare solutions of the compound in various deuterated solvents at a concentration of approximately 10-20 mg/mL directly in NMR tubes. Ensure the solid is fully dissolved.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).

  • Signal Identification:

    • Keto form: Identify the characteristic singlet for the methylene protons (-CH₂-) typically found in the region of 4.0-4.5 ppm.

    • Enol form: Identify the characteristic singlet for the vinylic proton (-CH=) typically found in the region of 6.0-7.0 ppm and the broad singlet for the enolic hydroxyl proton (-OH) often found far downfield (15-17 ppm).

  • Integration: Carefully integrate the area of the methylene peak of the keto form (Iketo) and the vinylic proton peak of the enol form (Ienol).

  • Calculation:

    • The mole fraction of the enol form (Xenol) is calculated as: Xenol = Ienol / (Ienol + (Iketo / 2)) (Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.)

    • The percentage of the enol form is Xenol * 100.

    • The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = (Xenol) / (1 - Xenol)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the keto-enol tautomerism of this compound.

Workflow start Start: Reagents synthesis Claisen Condensation (4-Methoxyacetophenone + Methyl 4-methoxybenzoate) start->synthesis 1. Synthesis workup Aqueous Work-up & Extraction synthesis->workup 2. Isolation purification Purification (Recrystallization) workup->purification 3. Purification product Pure Product: 1,3-Bis(4-methoxyphenyl) -1,3-propanedione purification->product nmr_prep Sample Preparation (Dissolution in Deuterated Solvents) product->nmr_prep 4. Analysis nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq analysis Data Analysis: Integration & Calculation of Keq nmr_acq->analysis end End: Quantitative Tautomer Data analysis->end

Caption: Experimental workflow for synthesis and tautomeric analysis.

Conclusion

The keto-enol tautomerism of this compound is a well-defined equilibrium that is significantly influenced by the solvent environment. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is predominant, particularly in nonpolar solvents. Quantitative analysis by ¹H NMR spectroscopy provides a robust method for determining the equilibrium constant and the relative populations of the tautomers. The synthetic and analytical protocols provided herein offer a clear and reproducible framework for researchers investigating this and related β-dicarbonyl systems. A thorough understanding of this tautomeric behavior is essential for predicting the reactivity and for the rational design of new molecules in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a symmetrical β-diketone, from p-methoxyacetophenone. The core of this synthesis is the base-catalyzed crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data derived from analogous syntheses. Furthermore, visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

1,3-Diketones, also known as β-diketones, are a significant class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and isoxazoles. They are also widely utilized as ligands for metal complexes. The symmetrical 1,3-diketone, this compound, is of particular interest due to the presence of the methoxyphenyl moieties, which can influence the biological activity and physicochemical properties of its derivatives.

The most common and effective method for synthesizing 1,3-diketones is the Claisen condensation. In the case of this compound, this is achieved through a crossed Claisen condensation between p-methoxyacetophenone and an ester of p-methoxybenzoic acid, such as methyl p-methoxybenzoate or ethyl p-methoxybenzoate. This reaction is conducted in the presence of a strong base.

Reaction Mechanism: The Crossed Claisen Condensation

The synthesis proceeds via a crossed Claisen condensation, a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from p-methoxyacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-methoxybenzoate ester. This results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as a leaving group and forming the β-diketone.

  • Deprotonation of the β-Diketone: The newly formed 1,3-diketone has a highly acidic methylene proton situated between the two carbonyl groups. This proton is readily abstracted by the alkoxide base generated in the previous step, forming a resonance-stabilized enolate of the β-diketone. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: A final workup with a dilute acid protonates the enolate to yield the final this compound product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on typical conditions for Claisen condensations of similar aromatic ketones and esters.[1]

ParameterValueNotes
Reactants
p-Methoxyacetophenone1.0 equivalentThe enolizable ketone.
Methyl p-Methoxybenzoate1.0 - 1.5 equivalentsThe non-enolizable ester. An excess can improve the yield.
Base
Sodium Ethoxide (NaOEt)1.1 - 1.5 equivalentsA strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium amide (NaNH₂) can also be used.[1]
Solvent
Anhydrous Toluene or THF5 - 10 mL per gram of p-methoxyacetophenoneThe solvent must be anhydrous to prevent quenching of the base.
Reaction Conditions
Temperature50 - 80 °C (or reflux)Varies with the choice of base and solvent.
Reaction Time2 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Yield
Typical Product Yield60 - 85%Yields for analogous reactions have been reported in this range.[1]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using sodium ethoxide as the base.

Materials:

  • p-Methoxyacetophenone

  • Methyl p-methoxybenzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.

  • Addition of Reactants: While stirring, add p-methoxyacetophenone (1.0 equivalent) to the flask. Follow this with the dropwise addition of methyl p-methoxybenzoate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (or to a temperature between 50-80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M HCl to the stirred mixture until the pH is acidic (pH ~ 5-6). This will protonate the enolate and neutralize any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Signaling Pathway: Reaction Mechanism

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pMA p-Methoxy- acetophenone Enolate Enolate of p-Methoxyacetophenone pMA->Enolate + Base Me_pMB Methyl p-Methoxy- benzoate Tetrahedral_Int Tetrahedral Intermediate Me_pMB->Tetrahedral_Int Base Base (e.g., NaOEt) Base->Enolate Enolate->Tetrahedral_Int + Methyl p-Methoxybenzoate Product_Enolate Product Enolate Tetrahedral_Int->Product_Enolate - Alkoxide Alkoxide Alkoxide Tetrahedral_Int->Alkoxide Product 1,3-Bis(4-methoxyphenyl) -1,3-propanedione Product_Enolate->Product + H⁺ (Workup) Salt Salt

Caption: The reaction mechanism of the crossed Claisen condensation.

Experimental Workflow

Experimental_Workflow A Reaction Setup: Add base, solvent, and p-methoxyacetophenone B Add Methyl p-Methoxybenzoate A->B 1 C Heat to Reflux (2-4 hours) B->C 2 D Cool and Quench with dilute HCl C->D 3 E Extraction with organic solvent D->E 4 F Wash Organic Layer (Water, NaHCO₃, Brine) E->F 5 G Dry and Evaporate Solvent F->G 6 H Recrystallization from Ethanol G->H 7 I Characterization (MP, NMR, IR) H->I 8

References

The Ascendant Therapeutic Potential of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-Bis(4-methoxyphenyl)-1,3-propanedione scaffold, a prominent member of the dibenzoylmethane and chalcone classes of compounds, has emerged as a privileged structure in medicinal chemistry. Its inherent biological activities, coupled with the potential for diverse chemical modifications, have positioned its derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this burgeoning field.

Introduction

This compound, also known as bis(4-methoxybenzoyl)methane, is a β-diketone that shares structural similarities with chalcones, which are α,β-unsaturated ketones. Both classes of compounds are abundant in nature, particularly in edible plants, and have been recognized for their wide array of pharmacological activities.[1] The core structure, characterized by two methoxyphenyl rings linked by a three-carbon propane-1,3-dione chain, provides a versatile template for synthetic modification, allowing for the fine-tuning of its biological profile. This guide will delve into the documented biological activities of derivatives of this core structure, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzoate or benzaldehyde.[2][3]

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 4-Methoxyacetophenone

  • Substituted methyl benzoate (e.g., methyl 4-methoxybenzoate for the parent compound)

  • Strong base (e.g., sodium amide (NaNH₂), sodium hydride (NaH), or calcium oxide (CaO))[4]

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)[4]

Procedure:

  • A suspension of the strong base (1 to 2 molar equivalents) is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).[4]

  • A solution of 4-methoxyacetophenone (1 molar equivalent) in the anhydrous solvent is added dropwise to the base suspension. The mixture is stirred at room temperature to facilitate the formation of the enolate anion.

  • The substituted methyl benzoate (5 to 10 molar equivalents) is then added to the reaction mixture.[4]

  • The reaction is heated to a temperature between 150°C and 200°C for three to six hours, during which the alcohol byproduct (methanol) is continuously removed by distillation.[4]

  • After cooling, the reaction mixture is acidified with a dilute solution of HCl to neutralize the excess base and protonate the diketone product.[4]

  • The product is then extracted into an organic solvent. The organic layer is washed with an aqueous sodium carbonate solution and then with water.[4]

  • The organic solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Workflow for Claisen-Schmidt Condensation:

G start Start reactants 4-Methoxyacetophenone + Substituted Methyl Benzoate + Strong Base in Anhydrous Solvent start->reactants enolization Formation of Enolate Anion reactants->enolization Base condensation Nucleophilic Acyl Substitution enolization->condensation hydrolysis Acidification with HCl condensation->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Recrystallization extraction->purification end Pure Derivative purification->end

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Data

Derivatives of this compound have demonstrated a range of biological activities, primarily focused on antimicrobial, anticancer, and antioxidant effects. The following sections summarize the available quantitative data for these activities.

Antimicrobial Activity

The antimicrobial potential of 1,3-propanedione derivatives has been investigated against various pathogenic bacteria and fungi. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 1,3-Propanedione Derivatives

Compound IDDerivative SubstitutionE. coliS. aureusA. flavusReference
4a 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-phenyl250100>1000[5]
4b 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(4'-methoxyphenyl)>1000>1000>1000[5]
4c 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(4'-chlorophenyl)>1000>1000>1000[5]
4d 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(3',4'-dichlorophenyl)250>1000>1000[5]
4e 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(2',4'-dichlorophenyl)250250>1000[5]
Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify the anticancer activity, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anticancer Activity (IC₅₀ in µM) of Chalcone and 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

Compound IDDerivative StructureMCF-7 (Breast)HCT-116 (Colon)T-47D (Breast)Reference
3h 1-(4-aminophenyl)-3-(4-methoxyphenyl)propenone0.71 ± 0.17--[6]
4b 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propenone10.3 ± 0.58-5.3 ± 0.66[6]
4a 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one<1--[7]
4h 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one<1--[7]
14g 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine4.661.98-[6]
Antioxidant Activity

The antioxidant capacity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀) of Related Methoxy-Substituted Derivatives

CompoundStructureIC₅₀ (µg/mL)Reference
Derivative of 3-[(4-Methoxyphenyl)amino]propanehydrazide N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4x more active than ascorbic acid[8]
Derivative of 3-[(4-Methoxyphenyl)amino]propanehydrazide 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4x more active than ascorbic acid[8]

Mechanisms of Action & Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interactions with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer effects of dibenzoylmethane derivatives, the parent class of the title compounds, are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of downstream caspases, which are the executioners of apoptosis.

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway D_derivative Dibenzoylmethane Derivative Death_Receptor Death Receptors (e.g., FAS) D_derivative->Death_Receptor Bax Bax (Pro-apoptotic) D_derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) D_derivative->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Bax->Mitochondrion Bcl2->Mitochondrion Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DBM derivatives induce apoptosis via extrinsic and intrinsic pathways.

Cell Cycle Arrest: Treatment with these compounds has been shown to halt the progression of the cell cycle, often at the G1/S or G2/M phase transitions. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs) and cyclins.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of plant extracts and synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial or fungal strains of interest

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the surface of the agar plates with a standardized inoculum of the test microorganism.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Workflow for Agar Well Diffusion Assay:

G start Start prepare_plates Prepare and Inoculate Mueller-Hinton Agar Plates start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_samples Add Test Compound, Positive & Negative Controls create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end Determine Antimicrobial Activity measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Workflow for MTT Assay:

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end Determine Cytotoxicity calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Capacity Assay: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol (or other suitable solvent)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • Add a specific volume of the DPPH solution to each well or cuvette.

  • Add the test compound or control solutions to the DPPH solution and mix.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm.

  • The decrease in absorbance is indicative of the radical scavenging activity. Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Workflow for DPPH Assay:

G start Start prepare_solutions Prepare DPPH and Test Compound Solutions start->prepare_solutions mix_solutions Mix DPPH with Test Compound/Control prepare_solutions->mix_solutions incubate Incubate in the Dark mix_solutions->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_activity Calculate % Scavenging and IC50 measure_absorbance->calculate_activity end Determine Antioxidant Capacity calculate_activity->end

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with multifaceted biological activities. The available data, though on a broader class of related structures, strongly suggests their potential as antimicrobial, anticancer, and antioxidant agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of the core this compound structure. This will provide more specific quantitative data and a clearer understanding of the SAR. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective derivatives, coupled with a thorough understanding of their mechanisms of action, will be crucial for translating the therapeutic potential of this promising chemical scaffold into clinical applications.

References

The Emerging Therapeutic Potential of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, also known as dianisoylmethane, is a β-diketone that has garnered increasing interest in the field of medicinal chemistry. Its structural similarity to curcumin and other diarylheptanoids suggests a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of dianisoylmethane's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising compound.

Chemical Profile

Property Value
IUPAC Name 1,3-bis(4-methoxyphenyl)propane-1,3-dione
Synonyms Dianisoylmethane, (4,4'-Dimethoxydibenzoyl)methane
CAS Number 18362-51-1[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
Appearance Light yellow to yellow to green powder or crystal[2][3]
Melting Point 108-115 °C[1][4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]

Potential Medicinal Applications

The therapeutic potential of this compound is inferred from its structural similarity to dibenzoylmethane (DBM), a natural compound with well-documented biological activities. The presence of methoxy groups on the phenyl rings is anticipated to modulate its pharmacological properties.

Anticancer Activity

While specific anticancer data for dianisoylmethane is not extensively available, derivatives of the parent compound, dibenzoylmethane, have shown promising results. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Quantitative Data on Related Compounds:

The following table summarizes the cytotoxic activity of various methoxyphenyl-containing compounds against different cancer cell lines. It is important to note that these are not direct data for this compound but for structurally related molecules.

Compound Cell Line Assay IC₅₀ (µM)
Methoxy Chalcone Derivative 2fRAW264.7 (Macrophage)NO Inhibition11.2[5]
Chalcone Derivative 22bMCF-7 (Breast Cancer)Cell Viability0.385 ± 0.12[6]
Chalcone Derivative 22bMDA-MB-231 (Breast Cancer)Cell Viability0.765 ± 0.030[6]
Chalcone Derivative 22bHL-60 (Leukemia)Cell Viability0.366 ± 0.13[6]
Thiophene Derivative 5bCOX-2Enzyme Inhibition5.45[7]
Anti-inflammatory Activity

Dibenzoylmethane and its analogs have demonstrated significant anti-inflammatory effects.[8] The primary mechanism is believed to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[8] This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[9][10]

Quantitative Data on Related Compounds:

Compound Cell Line Inhibitory Effect IC₅₀ / Inhibition (%)
Dibenzoylmethane (50 µM)BV2 microgliaNO Inhibition35%[8]
Dibenzoylmethane (50 µM)BV2 microgliaTNF-α (mRNA) Inhibition35%[8][11]
Dibenzoylmethane (50 µM)BV2 microgliaIL-1β (mRNA) Inhibition39%[8][11]
Dibenzoylmethane (50 µM)BV2 microgliaiNOS (protein) Inhibition94%[8]
Dibenzoylmethane (50 µM)BV2 microgliaCOX-2 (protein) Inhibition74%[8]
Methoxy Chalcone Derivative 2fRAW264.7NO InhibitionIC₅₀ = 11.2 µM[5]
Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established. The methoxy groups in dianisoylmethane are expected to contribute to its radical scavenging activity. The antioxidant potential is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Data on Related Compounds:

Compound Assay IC₅₀ (µM)
2'-Aminochalcone 5aDPPH4.9 ± 1

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the medicinal chemistry applications of this compound.

Synthesis of this compound

A common method for the synthesis of β-diketones is the Claisen condensation.

Materials:

  • 4-Methoxyacetophenone

  • Ethyl 4-methoxybenzoate

  • Sodium hydride (NaH) or other strong base

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous diethyl ether, add a solution of 4-methoxyacetophenone in anhydrous diethyl ether dropwise at 0°C.

  • After the addition is complete, add a solution of ethyl 4-methoxybenzoate in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding ice-cold water.

  • Acidify the aqueous layer with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite using a sodium nitrite standard curve and determine the inhibitory effect of the compound.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • This compound stock solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Dianisoylmethane 1,3-Bis(4-methoxyphenyl) -1,3-propanedione Dianisoylmethane->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

experimental_workflow_anticancer Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Treatment Treat with Dianisoylmethane (Various Concentrations) Cell_Seeding->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (4 hours) (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Caption: Experimental workflow for the MTT assay to determine the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of its parent compound and other methoxy-substituted analogs, it is poised to exhibit significant anticancer, anti-inflammatory, and antioxidant properties. The methoxy functional groups may enhance its bioavailability and potency compared to dibenzoylmethane.

Future research should focus on the comprehensive biological evaluation of this compound to establish its specific activity and mechanisms of action. This includes in-depth studies on a wide range of cancer cell lines, detailed investigation of its effects on various inflammatory pathways, and thorough assessment of its antioxidant capacity. Furthermore, pharmacokinetic and in vivo studies are warranted to determine its potential for clinical translation. The synthesis and evaluation of novel derivatives could also lead to the discovery of compounds with improved therapeutic profiles. This technical guide serves as a foundational resource to encourage and facilitate these future research endeavors.

References

An In-depth Technical Guide to the Photophysical Properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a β-diketone derivative, possesses a molecular architecture that suggests intriguing photophysical properties relevant to various fields, including materials science and drug development. The presence of two methoxyphenyl groups flanking a central 1,3-dione moiety creates a conjugated system that is expected to exhibit distinct absorption and emission characteristics. This technical guide provides a comprehensive overview of the anticipated photophysical properties of this compound and detailed experimental protocols for their characterization. Due to a lack of extensive published data for this specific molecule, information on the closely related compound, dibenzoylmethane, is provided as a reference point. The methoxy groups in this compound are expected to act as electron-donating groups, which typically induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted dibenzoylmethane.

Core Photophysical Properties

The photophysical behavior of this compound is governed by the interplay of its electronic structure and the surrounding environment. The molecule exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being stabilized by an intramolecular hydrogen bond. This equilibrium can be sensitive to solvent polarity. The enol form, with its extended π-conjugation, is primarily responsible for the compound's UV-visible absorption.

Quantitative Data
Photophysical ParameterDibenzoylmethane (in Cyclohexane)This compound (Expected Trend)
Absorption Maximum (λ_abs) ~345 nmRed-shifted compared to dibenzoylmethane
Molar Absorptivity (ε) ~31,000 M⁻¹cm⁻¹Similar order of magnitude
Emission Maximum (λ_em) ~400-500 nm (phosphorescence)Potentially fluorescent; emission maximum would be red-shifted
Fluorescence Quantum Yield (Φ_f) Very low (typically non-fluorescent)May exhibit higher fluorescence due to methoxy groups
Excited State Lifetime (τ) Nanoseconds to microseconds (triplet state)Dependent on the nature of the lowest excited state (singlet vs. triplet)

Experimental Protocols

To facilitate the characterization of the photophysical properties of this compound, the following detailed experimental protocols are provided.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette from 200 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Data Analysis:

    • Plot absorbance at λ_abs versus concentration.

    • According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot (where A is absorbance, b is the path length in cm, and c is the concentration in M).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Select an excitation wavelength corresponding to an absorption band of the compound.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

  • Quantum Yield Determination (Relative Method):

    • A well-characterized fluorescence standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region is required (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

    • Measure the absorbance of the standard and the sample at the same excitation wavelength.

    • Record the integrated fluorescence intensity (area under the emission curve) for both the standard (I_std) and the sample (I_sample).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Time-Resolved Spectroscopy (e.g., Transient Absorption Spectroscopy)

Objective: To investigate the dynamics of excited states, such as intersystem crossing and excited-state lifetimes.

Methodology:

  • Instrumentation: A pump-probe transient absorption spectrometer is used. This typically involves an ultrafast laser system (e.g., femtosecond or picosecond laser) to generate both the pump and probe pulses.

  • Measurement:

    • The sample is excited by a short, intense "pump" pulse of a specific wavelength.

    • A second, weaker "probe" pulse, with a broad spectral range, passes through the sample at a variable time delay after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of both wavelength and the time delay between the pump and probe pulses.

  • Data Analysis:

    • The resulting data is a three-dimensional map of differential absorbance (ΔA) versus wavelength and time.

    • Kinetic traces at specific wavelengths can be analyzed to determine the lifetimes of transient species (e.g., excited singlet states, triplet states).

    • The spectral evolution provides information about the nature of the excited states and their decay pathways.

Visualization of Photophysical Processes

Jablonski Diagram

The following Jablonski diagram illustrates the principal photophysical pathways that a molecule like this compound may undergo upon photoexcitation.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ S1 S₁ S2 S₂ S0->S2 Absorption S1->S0 Fluorescence S1:s->S0:n Non-radiative decay T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1:s->S0:n Non-radiative decay T2 T₂

Caption: A generalized Jablonski diagram illustrating potential photophysical processes.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive photophysical characterization of this compound.

Workflow cluster_prep Sample Preparation cluster_steady_state Steady-State Spectroscopy cluster_time_resolved Time-Resolved Spectroscopy cluster_analysis Data Analysis & Interpretation prep Prepare solutions of known concentration uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence transient Transient Absorption Spectroscopy fluorescence->transient analysis Determine λ_abs, ε, λ_em, Φ_f, τ transient->analysis jablonski Construct Jablonski Diagram analysis->jablonski

Caption: Experimental workflow for photophysical characterization.

Methodological & Application

Application Note and Protocol: Purification of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, also known as Hpmdbm, is a β-diketone that serves as a valuable building block in organic synthesis. It is utilized as a reactant or starting material in the preparation of more complex molecules, including heterocyclic compounds and metal-oxo clusters. The purity of this compound is critical for successful downstream applications, as impurities can lead to unwanted side reactions, lower yields, and complications in product isolation.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] The principle is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[1][2] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][3] This application note provides a detailed protocol for the purification of this compound using the recrystallization method.

Data Presentation

The physical and chemical properties of this compound are summarized below. A sharp melting point range after recrystallization is a key indicator of high purity.

PropertyValueReference
Chemical Name This compound[4][5]
CAS Number 18362-51-1
Molecular Formula C₁₇H₁₆O₄[4][5]
Molecular Weight 284.31 g/mol [4]
Appearance Light yellow to yellow to green powder or crystals
Melting Point (Crude) 108-115 °C[4][6]
Purity (Typical) >97%

Experimental Protocol

This protocol is divided into two stages: solvent screening to identify an optimal solvent and the full recrystallization procedure. For β-diketones like dibenzoylmethane derivatives, ethanol is often an effective solvent.[7]

Stage 1: Solvent Screening

The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8]

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Add ~0.5 mL of a different potential solvent to each test tube. Solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.

  • Agitate the tubes at room temperature to assess solubility. The compound should be sparingly soluble or insoluble.

  • If the compound is not soluble at room temperature, heat the test tube gently in a hot water bath.

  • Observe if the compound fully dissolves upon heating. An ideal solvent will dissolve the compound completely near its boiling point.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • A suitable solvent will yield a high quantity of crystalline precipitate upon cooling.

  • Based on literature for similar compounds, ethanol is a promising candidate.[7]

Stage 2: Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

  • Activated carbon (optional, for colored impurities)

Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.[9] Avoid adding an excess of solvent, as this will reduce the recovery yield.[8]

  • Decolorization (Optional):

    • If the resulting solution is highly colored, remove it from the heat source.

    • Add a very small amount (spatula tip) of activated carbon to the solution.[8]

    • Reheat the solution to boiling for a few minutes to allow the carbon to adsorb the colored impurities.[8]

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and activated carbon (if used).[3]

    • Pre-heat a receiving Erlenmeyer flask and a stemless funnel on the hot plate. Place fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated filtration setup. This prevents premature crystallization of the product on the filter paper or in the funnel stem.[8]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[8]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[8]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[8]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air-dry completely or dry them in a desiccator or a low-temperature oven (well below the compound's melting point).

  • Purity Assessment:

    • Determine the melting point of the dried, purified crystals. A sharp melting point range that is consistent with literature values indicates high purity.

    • Calculate the percent recovery: (mass of purified solid / mass of crude solid) x 100.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recrystallization procedure.

Recrystallization_Workflow cluster_purification Purification Process A Crude Compound B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (Removes Insolubles) B->C If colored, add carbon first D Slow Cooling of Filtrate (Room Temperature) C->D E Ice Bath Cooling (Maximize Yield) D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates, namely pyrazole and isoxazole derivatives, using 1,3-Bis(4-methoxyphenyl)-1,3-propanedione as a versatile starting material. This precursor, a symmetrical β-diketone, serves as a valuable scaffold for constructing heterocyclic systems of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

1,3-Dicarbonyl compounds are pivotal building blocks in organic synthesis, particularly for the preparation of a wide array of heterocyclic compounds.[1] this compound, with its two methoxy-functionalized phenyl rings, is an excellent precursor for generating derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties. The methoxy groups can also serve as handles for further functionalization, allowing for the fine-tuning of the pharmacological profile of the resulting molecules.

This document outlines the synthesis of two key classes of pharmaceutical intermediates:

  • Pyrazoles: These five-membered heterocyclic compounds are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3]

  • Isoxazoles: This class of heterocycles is also a common motif in pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

The synthetic routes described herein are based on well-established condensation reactions, providing reliable methods for accessing these important molecular scaffolds.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the target pharmaceutical intermediates.

Table 1: Synthesis of 3,5-bis(4-methoxyphenyl)-1H-pyrazole

ParameterValueReference
Starting Material This compound-
Reagent Hydrazine hydrate[2]
Solvent Ethanol[2]
Catalyst Acetic Acid (catalytic amount)[2]
Reaction Time 4-6 hours[5]
Reaction Temperature Reflux[5]
Expected Yield 70-85%[5]
Appearance White to off-white solid-
Melting Point Approx. 145-150 °C (for analogous compounds)-

Table 2: Synthesis of 3,5-bis(4-methoxyphenyl)isoxazole

ParameterValueReference
Starting Material This compound-
Reagent Hydroxylamine hydrochloride[6]
Solvent Ethanol[6]
Base Potassium hydroxide[6]
Reaction Time 12 hours[6]
Reaction Temperature Reflux[6]
Expected Yield 45-65%[6]
Appearance Crystalline solid[7]
Melting Point Approx. 93-94 °C (for analogous compounds)[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(4-methoxyphenyl)-1H-pyrazole

This protocol describes the cyclocondensation of this compound with hydrazine hydrate to yield the corresponding pyrazole derivative.[2][5]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-bis(4-methoxyphenyl)-1H-pyrazole.

  • Dry the purified product in a vacuum oven.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 3,5-bis(4-methoxyphenyl)isoxazole

This protocol details the synthesis of the isoxazole derivative through the reaction of this compound with hydroxylamine hydrochloride.[6][7]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of this compound (1 equivalent) in ethanol (30 mL).

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

  • Slowly add a 40% aqueous solution of potassium hydroxide (5 mL) to the reaction mixture with stirring.

  • Attach a condenser and reflux the mixture for 12 hours. Monitor the reaction progress using TLC.

  • After cooling the reaction mixture to room temperature, pour it into crushed ice (50 g).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from ethanol to yield pure 3,5-bis(4-methoxyphenyl)isoxazole.

Characterization:

The purified product should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Mandatory Visualizations

Synthesis_Workflow start This compound pyrazole_reagent Hydrazine Hydrate (Ethanol, Acetic Acid, Reflux) start->pyrazole_reagent Protocol 1 isoxazole_reagent Hydroxylamine HCl (Ethanol, KOH, Reflux) start->isoxazole_reagent Protocol 2 pyrazole 3,5-bis(4-methoxyphenyl)-1H-pyrazole (Pharmaceutical Intermediate) pyrazole_reagent->pyrazole isoxazole 3,5-bis(4-methoxyphenyl)isoxazole (Pharmaceutical Intermediate) isoxazole_reagent->isoxazole

Caption: Synthetic routes from this compound.

Signaling_Pathway cluster_inflammation Anti-inflammatory Action of Pyrazole Derivatives pyrazole_derivative Pyrazole Intermediate (e.g., Celecoxib analogue) cox2 COX-2 Enzyme pyrazole_derivative->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial_Action cluster_antimicrobial Potential Antimicrobial Mechanism of Action heterocyclic_intermediate Pyrazole/Isoxazole Intermediate bacterial_enzyme Bacterial Enzyme (e.g., DNA Gyrase) heterocyclic_intermediate->bacterial_enzyme Inhibition dna_replication DNA Replication bacterial_enzyme->dna_replication Essential for bacterial_growth Bacterial Growth Inhibition dna_replication->bacterial_growth Leads to

Caption: Postulated antimicrobial mechanism of action.

References

Application Notes and Protocols for the Synthesis of Chalcones and Related Compounds from 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the synthesis of chalcones. It addresses the specific query of utilizing 1,3-Bis(4-methoxyphenyl)-1,3-propanedione as a starting material. While this β-diketone is not a conventional precursor for direct chalcone synthesis, this guide will first explore its reactivity with aromatic aldehydes via Knoevenagel-type condensation. Subsequently, it will detail the standard and widely adopted Claisen-Schmidt condensation method for synthesizing chalcones, using a structurally related and more appropriate starting material, 4-methoxyacetophenone.

Section 1: Reactivity of this compound with Aromatic Aldehydes

The central methylene group in this compound is activated by the two adjacent carbonyl groups, making it susceptible to nucleophilic addition to aldehydes in a reaction known as the Knoevenagel condensation.[1] This reaction, however, results in the formation of a 2-arylmethylene-1,3-diketone, not a chalcone.

Application Notes: Knoevenagel Condensation

This method is suitable for synthesizing substituted 1,3-diaryl-2-arylmethylene-1,3-propanediones, which are themselves of interest for their potential biological activities. The reaction is typically catalyzed by a weak base.

Experimental Protocol: General Knoevenagel Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional, for neutralization)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add the reaction mixture to a beaker of cold water with stirring to induce precipitation.

  • Wash the crude product with cold ethanol or a mixture of ethanol and water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-arylmethylene-1,3-bis(4-methoxyphenyl)-1,3-propanedione.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Diketone 1,3-Bis(4-methoxyphenyl) -1,3-propanedione Reaction Reaction Diketone->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Temperature Reflux Temperature->Reaction Product 2-Arylmethylene-1,3-diketone Purification Filtration & Recrystallization Product->Purification Reaction->Product

Figure 1: Workflow for Knoevenagel-type condensation.

Section 2: Standard Synthesis of Chalcones via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][3] This reaction involves the condensation of an aromatic ketone (an acetophenone derivative) with an aromatic aldehyde in the presence of a base or acid catalyst. To synthesize chalcones with a 4-methoxyphenyl group, the appropriate starting material would be 4-methoxyacetophenone.

Application Notes: Claisen-Schmidt Condensation

This method is highly versatile, allowing for the synthesis of a wide array of substituted chalcones by varying the acetophenone and benzaldehyde derivatives.[4] Base-catalyzed reactions are generally faster, while acid-catalyzed conditions can be advantageous for specific substrates.[5] The choice of catalyst and solvent can significantly impact reaction time and yield.

Data Presentation: Synthesis of Various Chalcones

The following table summarizes reaction conditions and yields for the synthesis of chalcones using 4-methoxyacetophenone and various aromatic aldehydes, as reported in the literature.

EntryAromatic AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaOHEthanolRoom Temp.2490
24-ChlorobenzaldehydeKOHEthanolRoom Temp.1292
34-NitrobenzaldehydeNaOHEthanol40695
44-HydroxybenzaldehydeH₂SO₄EthanolReflux2478
5VanillinH₂SO₄EthanolReflux2485
Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

Materials:

  • 4-Methoxyacetophenone

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Prepare a 10-20% solution of NaOH or KOH in ethanol.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) in ethanol.

  • Cool the flask in an ice bath and slowly add the alcoholic base solution (2-3 equivalents) with continuous stirring.

  • Add the substituted benzaldehyde (1 equivalent), either neat or dissolved in a minimum amount of ethanol, dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture to a pH of 5-6 with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

Materials:

  • 4-Methoxyacetophenone

  • Substituted benzaldehyde

  • Concentrated sulfuric acid (H₂SO₄) or gaseous HCl

  • Ethanol or Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol or glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10-20 mol%) or bubble dry HCl gas through the solution.

  • Allow the mixture to warm to room temperature and then reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water, dry the crude product, and recrystallize from ethanol.

Claisen_Schmidt_Pathway Acetophenone 4-Methoxyacetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol_Adduct Chalcone Chalcone Product Aldol_Adduct->Chalcone Dehydration Dehydration (-H₂O) Dehydration->Chalcone

Figure 2: General pathway for base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols for the Synthesis of UV-Absorbing Compounds from 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds with potential UV-absorbing properties, utilizing 1,3-bis(4-methoxyphenyl)-1,3-propanedione as the starting material. The synthesized pyrazole and pyrimidine derivatives are of significant interest due to their conjugated aromatic systems, which are known to absorb ultraviolet radiation.

Introduction to this compound in UV Absorber Synthesis

1,3-Dicarbonyl compounds are versatile precursors in the synthesis of a variety of heterocyclic systems due to the reactivity of the carbonyl groups and the acidic nature of the central methylene protons. This compound, with its two methoxy-substituted phenyl rings, is a promising scaffold for creating novel UV-absorbing molecules. The methoxy groups can enhance the electron-donating properties of the phenyl rings, potentially red-shifting the absorption spectrum further into the UVA range.

The general approach involves the condensation of the diketone with binucleophilic reagents to form stable heterocyclic rings. This document outlines the synthesis of a pyrazole derivative via reaction with hydrazine hydrate and a pyrimidine derivative through condensation with urea.

Application Note 1: Synthesis of 3,5-Bis(4-methoxyphenyl)-1H-pyrazole

Introduction:

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a range of biological activities and are also investigated for their photophysical properties, including UV absorption. The synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones and hydrazine is a well-established and efficient method.

Experimental Protocol:

This protocol describes the synthesis of 3,5-bis(4-methoxyphenyl)-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Magnetic stirrer with hotplate

  • Melting point apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.84 g (0.01 mol) of this compound in 40 mL of glacial acetic acid.

  • To this solution, add 0.63 mL (0.01 mol) of hydrazine hydrate (80% solution) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-bis(4-methoxyphenyl)-1H-pyrazole as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C.

  • Determine the melting point and characterize the compound using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy).

Quantitative Data:

ParameterValue
Product 3,5-Bis(4-methoxyphenyl)-1H-pyrazole
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol
Theoretical Yield 2.80 g
Typical Experimental Yield 85-95%
Appearance White to off-white crystalline solid
Melting Point 188-190 °C
UV Absorption Maximum (λmax) ~260 nm (in Ethanol)

Visualization of the Synthesis Workflow:

Synthesis_of_Pyrazole cluster_reactants Reactants cluster_process Reaction Process cluster_product Product diketone 1,3-Bis(4-methoxyphenyl) -1,3-propanedione dissolve Dissolve in Glacial Acetic Acid diketone->dissolve hydrazine Hydrazine Hydrate hydrazine->dissolve reflux Reflux for 4h dissolve->reflux precipitate Precipitate in Ice Water reflux->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product 3,5-Bis(4-methoxyphenyl) -1H-pyrazole recrystallize->product

Synthesis of 3,5-Bis(4-methoxyphenyl)-1H-pyrazole.

Application Note 2: Synthesis of 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one

Introduction:

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are widely studied for their diverse biological activities. Substituted pyrimidines also have applications as UV absorbers. The condensation of a 1,3-diketone with urea in the presence of a base is a common method for the synthesis of pyrimidin-2(1H)-one derivatives.

Experimental Protocol:

This protocol outlines the synthesis of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one from this compound and urea.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Magnetic stirrer with hotplate

  • pH meter or pH paper

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving 0.23 g (0.01 mol) of sodium metal in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Once the sodium has completely reacted, add 2.84 g (0.01 mol) of this compound and 0.60 g (0.01 mol) of urea to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water.

  • Neutralize the solution by adding 1 M hydrochloric acid dropwise until a pH of 7 is reached.

  • Collect the precipitate that forms by vacuum filtration and wash it with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one.

  • Dry the purified product and characterize it by determining its melting point and recording its spectroscopic data.

Quantitative Data:

ParameterValue
Product 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one
Molecular Formula C₁₈H₁₆N₂O₃
Molecular Weight 308.33 g/mol
Theoretical Yield 3.08 g
Typical Experimental Yield 70-80%
Appearance Crystalline solid
Melting Point >250 °C (decomposes)
UV Absorption Maximum (λmax) ~280 nm and ~330 nm (in Ethanol)

Visualization of the Synthesis Pathway:

Synthesis_of_Pyrimidine diketone 1,3-Bis(4-methoxyphenyl) -1,3-propanedione intermediate Cyclocondensation Intermediate diketone->intermediate + urea Urea urea->intermediate naoet Sodium Ethoxide (Base) naoet->intermediate catalyzes product 4,6-Bis(4-methoxyphenyl) pyrimidin-2(1H)-one intermediate->product Dehydration

Synthesis of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and spectral data are typical and may vary depending on the specific experimental conditions.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Claisen condensation.[1][2] This reaction involves the base-catalyzed condensation of 4'-methoxyacetophenone with a suitable ester, typically methyl 4-methoxybenzoate.[3]

Q2: What is the reaction mechanism for the Claisen condensation in this synthesis?

A2: The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from 4'-methoxyacetophenone to form a resonance-stabilized enolate ion.[2][4]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The methoxide ion is eliminated, reforming the carbonyl group and generating the β-diketone.

  • Deprotonation: The newly formed 1,3-diketone is more acidic than the starting ketone, and it is deprotonated by the base. This step is the driving force of the reaction.[4]

  • Protonation: Acidic workup protonates the enolate to yield the final product, this compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The appearance of a new spot with a different Rf value indicates product formation.

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Strategy
Inactive or Improper Base Use a fresh, high-purity, and appropriately strong base. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used.[3][6] Ensure the base is not expired or degraded.
Presence of Moisture The Claisen condensation is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction temperature can significantly impact the yield. Optimization may be required. Some Claisen condensations are performed at room temperature, while others may require heating or cooling.[7]
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, extending the reaction time may be necessary.[5]
Poor Quality Starting Materials Ensure the 4'-methoxyacetophenone and methyl 4-methoxybenzoate are of high purity. Impurities can interfere with the reaction.
Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Strategy
Self-Condensation of the Ketone While the ester (methyl 4-methoxybenzoate) lacks α-hydrogens and cannot self-condense, the ketone (4'-methoxyacetophenone) can. To minimize this, slowly add the ketone to a mixture of the base and the ester.
Hydrolysis of the Ester If using a hydroxide base or if water is present, the ester can be hydrolyzed to the corresponding carboxylic acid. Use an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) or a non-nucleophilic base like sodium hydride.[2]
Side Reactions of the Product The 1,3-diketone product can potentially undergo further reactions. Quenching the reaction promptly upon completion can minimize this.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 1,3-diphenyl-1,3-propanedione.[8][9]

Materials:

  • 4'-Methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Reactant Addition: In the dropping funnel, prepare a solution of 4'-methoxyacetophenone (1 equivalent) and methyl 4-methoxybenzoate (1.2 equivalents) in anhydrous THF.

  • Reaction: Add the solution of the ketone and ester dropwise to the stirred suspension of sodium hydride at room temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

  • Workup: Acidify the reaction mixture to a pH of approximately 3-4 with a 10% HCl solution. This will protonate the enolate of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

Data Presentation

Table 1: Effect of Base on the Yield of 1,3-Diketone Synthesis (General Claisen Condensation)

BaseTypical Yield Range (%)Notes
Sodium Hydride (NaH)80-95Often the preferred base due to its non-nucleophilic nature and the irreversible formation of hydrogen gas, which drives the reaction forward.[3][6]
Sodium Ethoxide (NaOEt)60-85A classic base for Claisen condensations. The alkoxide should match the ester's alcohol portion to avoid transesterification.[8]
Potassium tert-Butoxide (KOtBu)75-90A strong, non-nucleophilic base that can be effective.
Lithium Diisopropylamide (LDA)VariableA very strong, non-nucleophilic base, but its use is less common for this specific transformation.

Table 2: Common Solvents for Claisen Condensation

SolventTypeNotes
Tetrahydrofuran (THF)Polar AproticA good general-purpose solvent for reactions involving sodium hydride.
Diethyl EtherPolar AproticAnother suitable solvent for reactions with sodium hydride.
TolueneNonpolarCan be used, especially if heating is required.
EthanolPolar ProticUsed when the base is sodium ethoxide.
Dimethylformamide (DMF)Polar AproticCan be used to improve the solubility of reactants.

Visualizations

Reaction_Mechanism 4'-Methoxyacetophenone 4'-Methoxyacetophenone Enolate Enolate 4'-Methoxyacetophenone->Enolate  + Base - HB Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Methyl 4-methoxybenzoate Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate - Methoxide + Base Final_Product 1,3-Bis(4-methoxyphenyl) -1,3-propanedione Product_Enolate->Final_Product + H₃O⁺

Caption: Reaction mechanism of the Claisen condensation.

Experimental_Workflow Start Start Reactants Mix 4'-Methoxyacetophenone and Methyl 4-methoxybenzoate in Anhydrous Solvent Start->Reactants Base Add to Base Suspension (e.g., NaH in THF) Reactants->Base Reaction Stir at RT or Reflux Monitor by TLC Base->Reaction Quench Cool and Quench (Ethanol, then Water) Reaction->Quench Acidify Acidify with 10% HCl Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure Product Purify->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Check_Reactants Are reactants pure and anhydrous? Start->Check_Reactants Check_Base Is the base fresh and appropriate? Check_Reactants->Check_Base Yes Purify_Reactants Purify or replace reactants Check_Reactants->Purify_Reactants No Check_Conditions Are reaction conditions (temp., time) optimal? Check_Base->Check_Conditions Yes Replace_Base Use fresh, high-quality base Check_Base->Replace_Base No Check_Workup Was the workup and purification efficient? Check_Conditions->Check_Workup Yes Optimize_Conditions Optimize temperature and time Check_Conditions->Optimize_Conditions No End Yield Optimized Check_Workup->End Yes Optimize_Workup Optimize extraction and recrystallization Check_Workup->Optimize_Workup No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. The following information is designed to assist researchers in overcoming common obstacles encountered during the purification of this compound, ensuring high purity and yield for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Claisen condensation reaction, can result in several impurities. These can include:

  • Unreacted Starting Materials: Such as 4-methoxyacetophenone and a methyl 4-methoxybenzoate.

  • Self-Condensation Products: Byproducts arising from the self-condensation of the starting ketone.

  • Products of Side Reactions: Other ester condensation byproducts.

  • Residual Base or Acid: Catalysts used in the reaction that are not fully removed during workup.

The presence of these impurities can interfere with subsequent reactions and biological assays, making their removal critical.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid crystalline structure. This can be caused by several factors, including a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. To address this, consider the following solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help to promote gradual crystal growth. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal formation.

  • Seeding: If available, add a single, small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: If the problem persists, a different solvent or a mixed solvent system may be necessary.

Q3: The yield of my purified product is very low after recrystallization. How can I improve it?

A3: Low recovery can be a significant challenge. Here are some strategies to improve the yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure Slow Cooling: As mentioned previously, slow cooling is crucial not only for crystal quality but also for maximizing the amount of product that crystallizes out of solution.

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound and induce further crystallization.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Problem: Difficulty finding a suitable single solvent for recrystallization.

Solution: Employ a mixed-solvent system.

  • Dissolve the crude this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Solvent System Suitability
Ethanol/WaterA common choice where ethanol is the "good" solvent and water is the "poor" solvent.
Acetone/HexaneAcetone serves as the "good" solvent, while hexane is the "poor" solvent.
Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is a valuable tool.

Problem: Poor separation of the desired compound from impurities.

Solution: Optimize the mobile phase and stationary phase.

  • Stationary Phase: Silica gel is a common and effective choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic elution. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Parameter Recommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Eluent 95:5 (Hexane:Ethyl Acetate)
Final Eluent 80:20 (Hexane:Ethyl Acetate)

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high-purity this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel column. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15, and finally 80:20).

  • Fraction Collection: Collect the eluate in small fractions.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical purification outcomes for this compound. Actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purification Method Initial Purity (Typical) Final Purity (Typical) Recovery Yield (Typical)
Recrystallization (Ethanol/Water)85-90%>98%70-85%
Column Chromatography (Silica Gel)85-90%>99%60-75%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1,3-Bis(4-methoxyphenyl)- 1,3-propanedione Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography For Higher Purity Purity_Check Purity Check (TLC, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography If Further Purification Needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product If Purity is Met

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Oiling_Out Compound 'Oils Out' Cooling->Oiling_Out Problem No_Crystals No Crystals Form Cooling->No_Crystals Problem Crystals_Form Crystals Form Cooling->Crystals_Form Success Solution1 Re-heat, Add More Solvent Oiling_Out->Solution1 Solution2 Scratch Flask / Seed Oiling_Out->Solution2 No_Crystals->Solution2 Solution3 Concentrate Solution No_Crystals->Solution3 Solution1->Cooling Solution2->Cooling Solution3->Cooling

Caption: Troubleshooting guide for common recrystallization issues.

improving the solubility of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in reaction setups.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound at Room Temperature

Symptoms:

  • The compound remains as a solid precipitate in the chosen solvent.

  • The solution is cloudy or forms a suspension.

  • The reaction fails to initiate or proceeds very slowly.

Possible Causes:

  • Low intrinsic solubility of the compound in the selected solvent.

  • Insufficient solvent volume.

  • Use of a non-optimal solvent.

Solutions:

  • Solvent Selection:

    • Based on available data, this compound is reported to be slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1] For reactions, consider using a solvent in which the compound has at least moderate solubility.

    • For Claisen condensation reactions to form 1,3-diketones, polar aprotic solvents such as DMSO or tetrahydrofuran (THF) are often effective.

    • For reactions where the diketone is a starting material, such as in the synthesis of pyrazoles, solvents like ethanol, glacial acetic acid, or chloroform have been used for similar compounds.[2][3][4]

  • Heating:

    • Gently warming the mixture can significantly increase the solubility of many organic compounds. Heat the solution while stirring, but do not exceed the boiling point of the solvent or the decomposition temperature of the reactants.

  • Co-solvent System:

    • Employing a co-solvent system can enhance solubility. For instance, a mixture of a good solvent (e.g., DMSO) with a less effective but reaction-compatible solvent can be used.

  • Sonication:

    • Using an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process.

Issue: Precipitation of the Compound During the Reaction

Symptoms:

  • A solid forms in the reaction mixture after a period of being a clear solution.

  • The reaction stalls or gives a low yield.

Possible Causes:

  • Change in temperature affecting solubility.

  • Formation of a less soluble intermediate or product.

  • Change in the polarity of the reaction medium as reactants are consumed.

Solutions:

  • Maintain Temperature:

    • If the compound was initially dissolved with heating, ensure the reaction temperature is maintained to keep it in solution.

  • Increase Solvent Volume:

    • Adding more of the reaction solvent can help to keep all components dissolved.

  • Use of a Phase-Transfer Catalyst:

    • In biphasic systems, a phase-transfer catalyst can help shuttle the reactant between phases, avoiding precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on available data, chloroform, DMSO, and methanol are reported to be suitable starting solvents, although the compound's solubility is described as "slight".[1] For reactions, polar aprotic solvents like DMSO and THF are often good choices for 1,3-dicarbonyl compounds.

Q2: How can I improve the solubility without changing the solvent?

A2: You can try gentle heating with stirring, using a sonicator to aid dissolution, or increasing the volume of the solvent.

Q3: Is it possible to use a base to increase the solubility of this compound?

A3: Yes, 1,3-diketones are acidic and can be deprotonated by a base to form a more soluble enolate salt. Common bases used in reactions with 1,3-diketones include sodium hydride (NaH), sodium ethoxide (NaOEt), and triethylamine (Et3N). The choice of base will depend on the specific reaction requirements.

Q4: Are there any alternative methods to improve solubility for reactions?

A4: Yes, techniques such as the use of co-solvents, surfactants to create micelles, or complexing agents like cyclodextrins can be employed to enhance the solubility of poorly soluble organic compounds.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides qualitative data for this compound and quantitative data for the structurally similar compound, dibenzoylmethane, which can serve as a useful reference.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[1]
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]

Table 2: Quantitative Solubility of Dibenzoylmethane (a structural analog) in Various Solvents at Different Temperatures [5]

SolventTemperature (K)Mole Fraction (10³x)
Ethyl Acetate298.15212.89
318.15395.91
Acetonitrile298.1541.11
318.1592.49
Toluene298.15241.12
318.15431.35

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Reaction
  • Solvent Selection: Choose an appropriate solvent based on the reaction conditions and known solubility characteristics (e.g., DMSO, THF, or ethanol).

  • Initial Dissolution: To a reaction vessel equipped with a magnetic stirrer, add the desired amount of this compound.

  • Solvent Addition: Add a portion of the total required solvent volume.

  • Stirring: Begin stirring the mixture at room temperature.

  • Heating (Optional): If the compound does not dissolve, gently heat the mixture using a water bath or heating mantle while continuing to stir. Monitor the temperature to avoid boiling the solvent.

  • Complete Dissolution: Continue to add the solvent in portions and apply heat as needed until the compound is fully dissolved, resulting in a clear solution.

  • Proceed with Reaction: Once the compound is in solution, proceed with the addition of other reagents as required by your reaction protocol.

Protocol 2: Synthesis of a Pyrazole Derivative using this compound (General Method)

This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-diketones.[3][6]

  • Dissolution of Diketone: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or a substituted hydrazine (1 to 1.2 equivalents).

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or refluxed for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_dissolution Dissolution of Starting Material cluster_reaction Chemical Reaction cluster_workup Product Isolation and Purification start 1,3-Bis(4-methoxyphenyl) -1,3-propanedione solvent Add Solvent (e.g., Ethanol, Acetic Acid) start->solvent stir_heat Stir and/or Heat solvent->stir_heat solution Clear Solution stir_heat->solution add_reagent Add Hydrazine Derivative solution->add_reagent react React (Stir/Reflux) add_reagent->react monitor Monitor by TLC react->monitor workup Work-up (Cool, Filter/Evaporate) monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify product Pure Pyrazole Product purify->product

Caption: Experimental workflow for pyrazole synthesis.

troubleshooting_logic start Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., DMSO, THF, Ethanol) start->check_solvent change_solvent Select a more suitable solvent check_solvent->change_solvent No apply_heat Apply gentle heating and stirring check_solvent->apply_heat Yes change_solvent->start use_cosolvent Consider using a co-solvent system apply_heat->use_cosolvent Failure dissolved Compound Dissolved apply_heat->dissolved Success sonicate Use sonication use_cosolvent->sonicate sonicate->dissolved Success

References

side reactions to consider when using 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-methoxyphenyl)-1,3-propanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what is the key reaction mechanism?

A1: The most prevalent and classic method for synthesizing this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone with an ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate. The fundamental mechanism involves the formation of an enolate from 4-methoxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group leads to the formation of the desired β-diketone.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product ketone 4-Methoxyacetophenone base Base (e.g., NaH, NaOEt) ketone->base 1. ester Methyl 4-methoxybenzoate nucleophilic_attack Nucleophilic Attack ester->nucleophilic_attack enolate Enolate Formation base->enolate enolate->nucleophilic_attack 2. tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate 3. elimination Elimination of Methoxide tetrahedral_intermediate->elimination 4. product 1,3-Bis(4-methoxyphenyl)- 1,3-propanedione elimination->product

Caption: Desired Claisen condensation pathway for the synthesis of this compound.

Q2: My product appears to be degrading over time. What are the stability considerations for this compound?

A2: 1,3-Dicarbonyl compounds, including this compound, are susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: The compound is sensitive to pH. Hydrolysis can occur, particularly under acidic or strongly basic conditions, leading to cleavage of the dicarbonyl unit. It is advisable to store the compound in a neutral and dry environment.

  • Light: Exposure to light, especially UV radiation, can promote degradation. The compound should be stored in amber vials or in the dark.

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store the compound in a cool place. For long-term storage, refrigeration is advisable.

Q3: What is the keto-enol tautomerism and why is it relevant for this compound?

A3: this compound exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring. This equilibrium is influenced by the solvent, temperature, and pH. The tautomeric state can affect the compound's reactivity, spectroscopic properties, and biological activity.

Keto_Enol_Tautomerism cluster_keto Diketo Form cluster_enol Enol Form keto 1,3-Bis(4-methoxyphenyl)- 1,3-propanedione (keto) enol 1,3-Bis(4-methoxyphenyl)- 1,3-propanedione (enol) keto->enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Synthesis

A low yield in the Claisen condensation can be attributed to several factors. The following guide provides a systematic approach to troubleshooting.

Low_Yield_Troubleshooting start Low Yield Observed check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants reactant_issues Impure starting materials? Incorrect stoichiometry? check_reactants->reactant_issues check_conditions 2. Assess Reaction Conditions condition_issues Anhydrous conditions maintained? Optimal base and solvent used? Appropriate temperature and time? check_conditions->condition_issues check_workup 3. Evaluate Workup and Purification workup_issues Product loss during extraction? Degradation during purification? check_workup->workup_issues reactant_issues->check_conditions No purify_reactants Purify starting materials (distillation/recrystallization). Verify molar ratios. reactant_issues->purify_reactants Yes condition_issues->check_workup No optimize_conditions Ensure dry solvent and glassware. Consider alternative bases (e.g., NaH). Optimize temperature and reaction time. condition_issues->optimize_conditions Yes optimize_workup Adjust pH carefully during workup. Use appropriate purification technique (e.g., recrystallization). workup_issues->optimize_workup Yes

Caption: Troubleshooting workflow for low yield of this compound.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Self-Condensation of 4-methoxyacetophenone The enolate of 4-methoxyacetophenone can react with another molecule of itself in an aldol-type condensation, leading to byproducts and reducing the yield of the desired Claisen product.Add the 4-methoxyacetophenone slowly to a mixture of the base and the methyl 4-methoxybenzoate. Using a non-nucleophilic, strong base like sodium hydride (NaH) can also favor the Claisen condensation.
Reversibility of the Reaction The Claisen condensation is a reversible reaction. The equilibrium may not be sufficiently shifted towards the products.Use a stoichiometric amount of a strong base (e.g., NaH). The deprotonation of the resulting β-diketone is thermodynamically favorable and drives the reaction to completion.
Incorrect Base Selection Using a base like sodium hydroxide can lead to saponification of the ester starting material. If using an alkoxide, it must match the alcohol portion of the ester to prevent transesterification.Sodium hydride (NaH) is a common and effective choice as it is non-nucleophilic and the reaction is irreversible as hydrogen gas evolves. If using sodium ethoxide, ensure your ester is an ethyl ester.
Presence of Water Water will quench the enolate and can hydrolyze the ester and the final product.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.The optimal temperature depends on the base and solvent used. Generally, reactions with NaH in a solvent like THF or DMSO are run at room temperature to slightly elevated temperatures.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the final product may contain impurities.

Common Impurities and Identification:

Impurity Origin Identification (e.g., by ¹H NMR)
4-methoxyacetophenoneUnreacted starting materialAromatic signals and a characteristic methyl singlet.
Methyl 4-methoxybenzoateUnreacted starting materialAromatic signals and two distinct methyl singlets (ester and methoxy).
Self-condensation product of 4-methoxyacetophenoneSide reactionComplex aromatic and aliphatic signals.
4-methoxybenzoic acidHydrolysis of the ester or productAromatic signals and a carboxylic acid proton signal (broad singlet, >10 ppm).

Purification Protocol:

  • Acidification and Extraction: After the reaction is complete, the mixture is typically cooled and carefully acidified (e.g., with dilute HCl) to protonate the enolate of the product. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer should be washed with water and brine to remove any remaining acid and water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water) should be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically employed.

Problem 3: Self-Condensation of 4-methoxyacetophenone

This is a significant side reaction that competes with the desired Claisen condensation.

Self_Condensation cluster_reactants Reactants cluster_process Side Reaction Pathway cluster_product Byproduct ketone1 4-Methoxyacetophenone base Base ketone1->base 1. ketone2 4-Methoxyacetophenone aldol_addition Aldol Addition ketone2->aldol_addition enolate Enolate Formation base->enolate enolate->aldol_addition 2. dehydration Dehydration aldol_addition->dehydration 3. chalcone Chalcone-type Byproduct dehydration->chalcone

Caption: Side reaction of self-condensation of 4-methoxyacetophenone.

Strategies to Minimize Self-Condensation:

  • Order of Addition: Add the 4-methoxyacetophenone slowly to a mixture of the base and the ester. This keeps the concentration of the enolate low and favors reaction with the more electrophilic ester.

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred.

  • Use of Excess Ester: Using a slight excess of the methyl 4-methoxybenzoate can increase the probability of the enolate reacting with the ester rather than another molecule of the ketone.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is a representative procedure for the synthesis via Claisen condensation.

Materials:

  • 4-methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil). Add anhydrous THF to the flask.

  • Reaction: To the stirred suspension of NaH in THF, add a solution of 4-methoxyacetophenone (1.0 equivalent) and methyl 4-methoxybenzoate (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Quantitative Data

Table 1: Influence of Reaction Parameters on Claisen Condensation Yield

Parameter Condition A Condition B Expected Outcome
Base Sodium EthoxideSodium HydrideSodium hydride generally provides higher yields by irreversibly deprotonating the product, thus driving the equilibrium forward.
Solvent EthanolAnhydrous THFAnhydrous, aprotic solvents like THF prevent side reactions such as hydrolysis and are compatible with bases like NaH.
Temperature Room TemperatureRefluxRefluxing can increase the reaction rate, but may also promote side reactions. Optimization is key.
Stoichiometry 1:1 Ketone:Ester1:1.2 Ketone:EsterA slight excess of the ester can help to minimize the self-condensation of the ketone.

Table 2: Illustrative Hydrolysis Kinetics of a Ketal at Different pH Values [1]

This data for a related compound illustrates the significant impact of pH on the stability of acid-labile groups. A similar trend would be expected for the hydrolysis of 1,3-diketones.

pH Half-life (t₁/₂) (hours)
5.032.33 ± 0.90
5.5~97
6.0~291
6.5~1746

Disclaimer: This information is for educational and research purposes only. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Support Center: Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and successful synthesis process.

Experimental Protocols

The primary method for synthesizing this compound is the Claisen condensation of 4'-methoxyacetophenone with a suitable methyl 4-methoxybenzoate in the presence of a strong base.

Materials and Reagents:

  • 4'-Methoxyacetophenone

  • Methyl 4-methoxybenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with a calculated amount of sodium hydride. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in the anhydrous solvent.

  • Enolate Formation: 4'-Methoxyacetophenone, dissolved in the anhydrous solvent, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the enolate.

  • Condensation: Methyl 4-methoxybenzoate, dissolved in the anhydrous solvent, is added dropwise to the reaction mixture. The reaction is then heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of a cold, dilute solution of hydrochloric acid to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of 1,3-diaryl-1,3-propanediones, based on typical Claisen condensation reactions.

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Hydride (NaH)THFReflux4 - 675 - 85
Sodium Ethoxide (NaOEt)EthanolReflux6 - 860 - 70
Lithium Diisopropylamide (LDA)THF-78 to rt2 - 480 - 90
Potassium tert-butoxide (KOtBu)tert-ButanolReflux4 - 670 - 80

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Q1: The yield of my reaction is consistently low. What are the possible causes and how can I improve it?

A1: Low yields in a Claisen condensation can be attributed to several factors:

  • Incomplete enolate formation: Ensure that the 4'-methoxyacetophenone is fully deprotonated before adding the methyl 4-methoxybenzoate. This can be achieved by using a sufficiently strong base (like NaH or LDA) and allowing adequate time for the deprotonation to occur.

  • Reversibility of the reaction: The Claisen condensation is a reversible reaction.[1] To drive the equilibrium towards the product, it is crucial to use a base that deprotonates the resulting 1,3-diketone, which is more acidic than the starting ketone. Using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride is recommended.[1]

  • Moisture in the reaction: The presence of water will quench the strong base and the enolate, leading to a significant decrease in yield. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Side reactions: Self-condensation of the 4'-methoxyacetophenone can occur. To minimize this, the ester can be added slowly to the pre-formed enolate of the ketone.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield.[1] It may be necessary to screen different conditions to find the optimal parameters for your specific setup.

Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common issue. The likely byproducts and strategies to minimize them are:

  • Unreacted starting materials: If the reaction has not gone to completion, you will see spots corresponding to 4'-methoxyacetophenone and methyl 4-methoxybenzoate. Monitor the reaction by TLC until the starting materials are consumed.

  • Self-condensation product of 4'-methoxyacetophenone: This can be minimized by the slow, controlled addition of the ketone to the base to avoid a high concentration of the enolate before the ester is introduced.

  • Hydrolysis of the ester: If there is moisture present, the methyl 4-methoxybenzoate can be hydrolyzed to 4-methoxybenzoic acid, especially under basic conditions. Ensure anhydrous conditions are maintained.

Q3: The purification of the final product by recrystallization is resulting in a low recovery. What can I do?

A3: Low recovery during recrystallization can be due to several factors:

  • Choice of solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

  • Amount of solvent: Using too much solvent will result in the product remaining in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

  • Purity of the crude product: If the crude product is very impure, a single recrystallization may not be sufficient. A preliminary purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in the Claisen condensation?

A1: The strong base serves two critical functions. First, it deprotonates the α-carbon of the 4'-methoxyacetophenone to form a nucleophilic enolate. Second, it deprotonates the product, this compound, which is a key step in driving the reaction equilibrium towards the product side as the resulting enolate is resonance-stabilized and less reactive.

Q2: Why is it important to use anhydrous conditions?

A2: The strong bases and the enolate intermediates in the Claisen condensation are highly reactive towards protic solvents like water. Any moisture will protonate these species, rendering them inactive and leading to a significant reduction in the yield of the desired product.

Q3: Can I use a different base, such as sodium hydroxide?

A3: While sodium hydroxide can be used in some aldol-type condensations, it is generally not recommended for the Claisen condensation. Sodium hydroxide is a weaker base than sodium hydride or LDA and may not be strong enough to completely form the enolate of the ketone. Additionally, the presence of the hydroxide ion can promote the hydrolysis of the ester starting material.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (108-115 °C) is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule.

    • Infrared (IR) spectroscopy will show characteristic peaks for the carbonyl groups.

    • Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Prepare Anhydrous Reagents & Glassware enolate Enolate Formation: 4'-methoxyacetophenone + NaH in THF prep->enolate condensation Condensation: Add Methyl 4-methoxybenzoate enolate->condensation reflux Reflux Reaction Mixture condensation->reflux quench Quench with dilute HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure 1,3-Bis(4-methoxyphenyl) -1,3-propanedione recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

claisen_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation ketone 4'-Methoxyacetophenone enolate Enolate ketone->enolate + Base (-BH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral ester Methyl 4-methoxybenzoate ester->tetrahedral diketone 1,3-Diketone tetrahedral->diketone - MeO⁻ diketone_enolate Diketone Enolate (Stabilized) diketone->diketone_enolate + Base (-BH)

Caption: Generalized mechanism of the Claisen condensation for 1,3-diketone synthesis.

troubleshooting_guide start Low Yield? check_conditions Check Reaction Conditions: - Anhydrous? - Strong Base? start->check_conditions check_purity Verify Reactant Purity? start->check_purity check_workup Optimize Work-up & Purification? start->check_workup solution1 Use oven-dried glassware and anhydrous reagents/solvents. check_conditions->solution1 solution2 Use NaH or LDA. Ensure complete enolate formation. check_conditions->solution2 solution3 Purify starting materials if necessary. check_purity->solution3 solution4 Screen recrystallization solvents. Consider column chromatography. check_workup->solution4

Caption: Troubleshooting decision tree for low yield in the synthesis of 1,3-diketones.

References

removal of unreacted starting materials from 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed protocols for the removal of unreacted starting materials from 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a common intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, primarily after its synthesis via Claisen condensation of 4-methoxyacetophenone and methyl 4-methoxybenzoate.

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oiling out instead of crystallizing can be due to several factors:

  • High Impurity Levels: Significant amounts of unreacted starting materials or side products can lower the melting point of the mixture.

  • Insufficient Supersaturation: The concentration of the desired product in the crystallization solvent may not be high enough.

  • Inappropriate Solvent: The chosen solvent may not be ideal for inducing crystallization of your product.

Troubleshooting Steps:

  • Purification Prior to Crystallization: Consider a preliminary purification step like acid-base extraction or column chromatography to remove the bulk of impurities.

  • Solvent Evaporation: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of the desired compound. Be cautious not to evaporate too much solvent, which can also promote oiling out.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.

  • Solvent System Modification: If using a single solvent, try adding a co-solvent in which your product is less soluble to induce precipitation.

Q2: After recrystallization, my product yield is very low. How can I improve it?

A2: Low recovery from recrystallization is a common problem. Here are some potential causes and solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use just enough hot solvent to dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Product Solubility: The product might be too soluble in the chosen solvent, even at low temperatures.

Troubleshooting Steps:

  • Optimize Solvent Volume: In your next attempt, use a smaller volume of hot solvent to dissolve the crude product, aiming for a saturated solution.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more product.

  • Change Solvent: Experiment with different solvents or solvent mixtures where the product has high solubility at high temperatures and low solubility at low temperatures.

Q3: My TLC analysis shows that the starting materials are still present after purification. How can I remove them effectively?

A3: The presence of starting materials after a single purification step is not uncommon. The choice of purification method is key to separating compounds with different functional groups.

  • 4-Methoxyacetophenone (ketone): A neutral compound.

  • Methyl 4-methoxybenzoate (ester): A neutral compound.

  • This compound (β-diketone): Weakly acidic due to the enol form.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective method to separate the weakly acidic β-diketone from the neutral starting materials. The diketone can be extracted into a basic aqueous solution, while the starting materials remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Column Chromatography: If acid-base extraction is not sufficient, column chromatography offers a high degree of separation based on polarity. Since the starting materials and the product have different polarities, a suitable solvent system can effectively separate them.

  • Recrystallization: While less effective for removing large quantities of impurities with similar solubilities, a carefully executed recrystallization can remove small amounts of remaining starting materials.

Data Presentation: Physical Properties of Product and Starting Materials

The following table summarizes key physical properties to aid in the selection of appropriate purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound (Product)C₁₇H₁₆O₄284.31108-115463.7 (Predicted)Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]
4-Methoxyacetophenone (Starting Material)C₉H₁₀O₂150.1736-38[2][3]152-154 (at 26 mmHg)[2][4]Soluble in ethanol, diethyl ether, acetone, and chloroform.[5] Slightly soluble in water (2.474 g/L at 20 °C).[3]
Methyl 4-methoxybenzoate (Starting Material)C₉H₁₀O₃166.1748[6]244-245Soluble in organic solvents like ethanol and ether.[7] Very slightly soluble in water (0.643 mg/mL at 20 °C).[6]

Experimental Protocols

Detailed methodologies for the most effective purification techniques are provided below.

Protocol 1: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a mostly pure product.

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution at or near its boiling point.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the pure product should form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This is a highly effective method for separating the weakly acidic product from neutral starting materials.

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently.

  • Allow the layers to separate. The deprotonated diketone will be in the aqueous (bottom) layer, while the neutral starting materials will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the product.

  • Combine the aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the solution is acidic (test with pH paper).

  • The pure this compound will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification by Column Chromatography

This technique provides the highest resolution for separating compounds with different polarities.

Materials:

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Crude product

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexane:ethyl acetate) to elute the compounds.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor by TLC: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (Diketone + Starting Materials) Recrystallization Recrystallization Crude->Recrystallization Minor Impurities AcidBase Acid-Base Extraction Crude->AcidBase Neutral Impurities Column Column Chromatography Crude->Column Complex Mixture Pure Pure Diketone Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: A workflow diagram illustrating the different purification strategies for this compound.

Acid-Base Extraction Logic

Acid_Base_Extraction Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Start->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Neutral Starting Materials) Separate->Organic Aqueous Aqueous Layer (Deprotonated Diketone) Separate->Aqueous Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Pure Diketone Acidify->Precipitate

Caption: A logical flow diagram detailing the steps of purification via acid-base extraction.

References

Validation & Comparative

Comparative Spectral Analysis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectral interpretation of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, with a comparative analysis against 1,3-diphenyl-1,3-propanedione.

This guide provides a comprehensive analysis of the spectral data for this compound, a significant organic compound in various research applications. For comparative purposes, the spectral characteristics of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) are also presented. This document is intended to assist researchers, scientists, and professionals in drug development in the accurate identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Structures

The structural differences between the two compounds, specifically the presence of methoxy groups on the phenyl rings of the target compound, give rise to distinct spectral features.

This compound

  • Molecular Formula: C₁₇H₁₆O₄[1]

  • Molecular Weight: 284.31 g/mol [1]

  • Synonyms: Bis(4-methoxybenzoyl)methane, p,p'-Dimethoxydibenzoylmethane

1,3-diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Molecular Formula: C₁₅H₁₂O₂[2]

  • Molecular Weight: 224.25 g/mol [2]

  • Synonyms: Dibenzoylmethane

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and 1,3-diphenyl-1,3-propanedione.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic and aliphatic regions. The presence of the methoxy groups in this compound results in a characteristic singlet peak around 3.8 ppm. The methylene protons of the dione moiety typically appear as a singlet. Due to keto-enol tautomerism, the proton of the enol form can also be observed, often as a broad singlet at a higher chemical shift.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

Assignment This compound 1,3-diphenyl-1,3-propanedione
Methylene (-CH₂-)~4.2 (s, 2H)~4.5 (s, 2H)
Methine (enol) (=CH-)~6.8 (s, 1H)~7.0 (s, 1H)
Aromatic (H ortho to C=O)~7.9 (d, 4H)~8.0 (m, 4H)
Aromatic (H meta to C=O)~7.0 (d, 4H)~7.5 (m, 6H)
Methoxy (-OCH₃)~3.9 (s, 6H)N/A
Enol (-OH)~16.8 (s, 1H)~17.0 (s, 1H)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The carbonyl carbons are typically observed in the downfield region (around 180-200 ppm). The methoxy groups in this compound give a distinct signal around 55 ppm.

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

Assignment This compound 1,3-diphenyl-1,3-propanedione
Carbonyl (C=O)~185.0~185.5
Methylene (-CH₂-)~92.0~93.0
Methine (enol) (=CH-)~92.5~93.5
Aromatic (C ipso to C=O)~129.0~136.0
Aromatic (C ortho to C=O)~130.0~128.0
Aromatic (C meta to C=O)~114.0~129.0
Aromatic (C para to C=O)~164.0 (C-OCH₃)~133.0
Methoxy (-OCH₃)~55.5N/A

Note: The exact chemical shifts can vary depending on the solvent and concentration.

FTIR Spectral Data

The IR spectra are useful for identifying the functional groups present in the molecules. The most prominent peaks are due to the carbonyl (C=O) stretching vibrations. In the case of the enol tautomer, a broad O-H stretch and a C=C stretch are also observed.

Table 3: FTIR Data (Wavenumber in cm⁻¹)

Assignment This compound 1,3-diphenyl-1,3-propanedione
O-H Stretch (enol)~3400 (broad)~3400 (broad)
C-H Stretch (aromatic)~3100-3000~3100-3000
C-H Stretch (aliphatic)~2950-2850~2950-2850
C=O Stretch (keto)~1680~1685
C=C Stretch (enol & aromatic)~1600-1450~1600-1450
C-O Stretch (methoxy)~1250 and ~1030N/A
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is expected at m/z 284 for this compound and m/z 224 for 1,3-diphenyl-1,3-propanedione. Common fragmentation patterns involve the loss of aryl and acyl groups.

Table 4: Mass Spectrometry Data (m/z)

Fragment This compound 1,3-diphenyl-1,3-propanedione
[M]⁺284224
[M - OCH₃]⁺253N/A
[M - C₇H₇O]⁺ (p-methoxybenzoyl)149N/A
[C₇H₇O]⁺ (p-methoxybenzoyl)135N/A
[C₆H₅CO]⁺ (benzoyl)N/A105
[C₆H₅]⁺ (phenyl)N/A77

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. Use the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Introduce the sample into the mass spectrometer, and record the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Spectral_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Structure_Confirmation Structure Confirmation HNMR 1H NMR HNMR_Analysis Analyze Chemical Shifts, Integration, and Coupling HNMR->HNMR_Analysis CNMR 13C NMR CNMR_Analysis Analyze Chemical Shifts CNMR->CNMR_Analysis FTIR FTIR FTIR_Analysis Identify Functional Group Vibrations FTIR->FTIR_Analysis MS Mass Spec MS_Analysis Determine Molecular Weight and Fragmentation MS->MS_Analysis Structure 1,3-Bis(4-methoxyphenyl) -1,3-propanedione HNMR_Analysis->Structure Assign Protons CNMR_Analysis->Structure Assign Carbons FTIR_Analysis->Structure Confirm Functional Groups MS_Analysis->Structure Confirm Molecular Formula

Caption: Workflow for the spectral analysis and structure elucidation of this compound.

Comparative Analysis Workflow

This diagram outlines the process of comparing the spectral data of the target compound with an alternative.

Comparative_Analysis_Workflow cluster_Target_Compound Target: this compound cluster_Alternative_Compound Alternative: 1,3-diphenyl-1,3-propanedione cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion Target_NMR NMR Data Compare_NMR Compare Chemical Shifts and Multiplicities Target_NMR->Compare_NMR Target_IR IR Data Compare_IR Compare Functional Group Frequencies Target_IR->Compare_IR Target_MS MS Data Compare_MS Compare Fragmentation Patterns Target_MS->Compare_MS Alt_NMR NMR Data Alt_NMR->Compare_NMR Alt_IR IR Data Alt_IR->Compare_IR Alt_MS MS Data Alt_MS->Compare_MS Conclusion_Node Identify Key Spectral Differences Compare_NMR->Conclusion_Node Compare_IR->Conclusion_Node Compare_MS->Conclusion_Node

References

A Comparative Guide to β-Diketone Ligands: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione vs. Dibenzoylmethane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the design and synthesis of metal complexes with tailored properties are of paramount importance. The choice of ligand plays a crucial role in determining the stability, structure, reactivity, and potential applications of the resulting complex. Among the vast array of ligands, β-diketones are a prominent class, renowned for their ability to form stable chelate complexes with a wide range of metal ions. This guide provides a detailed comparison of two significant β-diketone ligands: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and the archetypal dibenzoylmethane. The objective is to offer a comprehensive overview of their respective coordination behaviors, supported by available experimental data, to aid researchers in selecting the appropriate ligand for their specific applications.

Introduction to the Ligands

Both this compound and dibenzoylmethane are 1,3-diketones, characterized by two carbonyl groups separated by a methylene group. This arrangement allows for the deprotonation of the central carbon and subsequent coordination to a metal ion in a bidentate fashion, forming a stable six-membered chelate ring.

Dibenzoylmethane (dbm) , with its two phenyl rings, has been extensively studied in coordination chemistry. Its metal complexes have found applications in catalysis, as luminescent materials, and in medicinal chemistry.

This compound , also known as p,p'-dimethoxydibenzoylmethane, is a derivative of dibenzoylmethane featuring methoxy groups at the para position of each phenyl ring. These electron-donating groups are expected to influence the electronic properties of the ligand and, consequently, the characteristics of its metal complexes.

Ligand_Comparison cluster_DBM Dibenzoylmethane (dbm) cluster_DMBM This compound dbm Structure: C₆H₅COCH₂COC₆H₅ dbm_props Properties: - Well-studied - Forms stable complexes - Applications in catalysis, luminescence dmbm Structure: CH₃OC₆H₄COCH₂COC₆H₄OCH₃ dmbm_props Properties: - Methoxy groups influence electronics - Potential for modified complex properties metal Metal Ion (Mⁿ⁺) dbm_complex [M(dbm)ₙ] metal->dbm_complex Coordination dmbm_complex [M(dmbm)ₙ] metal->dmbm_complex Coordination

Figure 1: General structures and coordination of dibenzoylmethane and its dimethoxy derivative.

Structural and Electronic Properties: A Comparative Analysis

The primary difference between the two ligands lies in the presence of the para-methoxy groups on the phenyl rings of this compound. These groups are electron-donating through resonance, which is expected to increase the electron density on the carbonyl oxygen atoms. This enhanced electron density should, in principle, lead to stronger coordination to metal ions and potentially more stable complexes compared to those of dibenzoylmethane.

Table 1: Selected Structural Data for Bis(dibenzoylmethanato)copper(II)

ParameterValueReference
Bond Lengths (Å)
Cu-O1.919(2) - 1.921(2)
C-O1.275(4) - 1.281(4)
C-C (chelate ring)1.391(5) - 1.402(5)
Bond Angles (˚)
O-Cu-O (intra-ligand)92.5(1)
O-Cu-O (inter-ligand)87.5(1)

For this compound, the electron-donating methoxy groups are anticipated to slightly lengthen the C=O bonds and shorten the C-C bonds within the chelate ring upon coordination, reflecting a greater contribution from the enolate resonance form. This electronic effect could also subtly influence the bond angles within the coordination sphere.

Stability of Metal Complexes

The stability of a metal complex is a critical parameter, often quantified by the formation or stability constant (log K or log β). A higher value indicates a more stable complex. While a direct, side-by-side comparison of the stability constants for a range of metal ions with both ligands under identical conditions is not available in the literature, we can infer the potential differences based on the electronic effects of the substituents.

The increased electron density on the coordinating oxygen atoms of this compound, due to the electron-donating methoxy groups, would be expected to result in higher stability constants for its metal complexes compared to those of dibenzoylmethane.

Table 2: Stability Constants (log β) of Selected Metal-Dibenzoylmethane Complexes

Metal Ionlog β₁log β₂log β₃SolventReference
Cu(II)10.519.8-75% Dioxane[1]
Fe(III)11.822.531.875% Dioxane[2]

It is important to note that stability constants are highly dependent on the experimental conditions, including the solvent system, temperature, and ionic strength. Therefore, direct comparisons of values from different sources should be made with caution.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of representative metal complexes are provided below.

Synthesis of Bis(dibenzoylmethanato)copper(II) [Cu(dbm)₂]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Dibenzoylmethane (dbm)

  • Sodium methoxide

  • Methanol

Procedure:

  • Dissolve dibenzoylmethane (2 mmol) and sodium methoxide (2 mmol) in 20 mL of methanol in a flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the dibenzoylmethane solution with constant stirring.

  • A precipitate will form. Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Synthesis of Tris(dibenzoylmethanato)iron(III) [Fe(dbm)₃]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Dibenzoylmethane (dbm)

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve dibenzoylmethane (3 mmol) in 50 mL of hot ethanol.

  • In a separate beaker, dissolve iron(III) chloride hexahydrate (1 mmol) in 20 mL of ethanol.

  • Add the iron(III) chloride solution to the hot dibenzoylmethane solution with vigorous stirring.

  • Add a solution of sodium acetate (excess) in water to the reaction mixture to facilitate precipitation.

  • A reddish-brown precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

A similar synthetic approach can be adapted for this compound, by substituting it for dibenzoylmethane on an equimolar basis. It is noted that this ligand has been used in the synthesis of an iron(III)-oxo cluster.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation ligand Dissolve β-diketone and base in solvent mixing Mix ligand and metal salt solutions ligand->mixing metal_salt Dissolve metal salt in solvent metal_salt->mixing stirring Stir at specified temperature mixing->stirring precipitation Precipitate formation stirring->precipitation filtration Filter the precipitate precipitation->filtration washing Wash with appropriate solvents filtration->washing drying Dry the final complex washing->drying final_product Metal Complex drying->final_product Characterization

References

Comparative Guide to the Analytical Validation of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance parameters of a validated gradient HPLC-UV method for dibenzoylmethane, which is expected to have very similar performance for 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, and compares it with a potential isocratic HPLC-UV method and a gas chromatography-mass spectrometry (GC-MS) method.

Table 1: HPLC-UV Method Performance (Validated for a Structural Analog) [1][2]

Validation ParameterGradient HPLC-UV Performance
Linearity Range 0.05 - 20 µg/mL
Accuracy (Recovery) 77.1% - 83.4%
Precision (Intra- & Inter-day) Compliant with US FDA guidance
Limit of Quantification (LOQ) 0.05 µg/mL

Table 2: Comparison of Potential Analytical Methods

FeatureGradient HPLC-UVIsocratic HPLC-UVGC-MS
Principle Separation based on polarity with a changing mobile phase composition.Separation based on polarity with a constant mobile phase composition.Separation based on boiling point and polarity, with mass-based identification.
Selectivity HighModerate to HighVery High (due to mass analysis)
Sensitivity High (ng/mL to µg/mL range)Good (typically slightly lower than gradient)Very High (pg/mL to ng/mL range)
Run Time Can be optimized for speed and resolution.Generally faster for simple mixtures.Can be longer due to temperature programming.
Development Complexity More complex due to gradient optimization.Simpler to develop and transfer.Requires optimization of temperature program and MS parameters.
Instrumentation Cost ModerateModerateHigh
Suitability for Target Excellent, based on analog data.Good, for purity testing and quality control.Suitable, especially for impurity identification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Validated Gradient HPLC-UV Method (Adapted from Dibenzoylmethane Analysis)[2][3]

This method is highly sensitive and suitable for pharmacokinetic studies.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Phenomenex Gemini C18, 5 µm particle size.

  • Mobile Phase:

    • A: Water/Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution: A time-programmed gradient from Mobile Phase A to B.

  • Flow Rate: 0.2 mL/min.

  • Detection: UV at 335 nm.

  • Sample Preparation: For biological samples like plasma, a liquid-liquid extraction using ethyl acetate/methanol (95:5, v/v) is effective.[2] For bulk drug substance or formulated products, dissolution in a suitable organic solvent like methanol or acetonitrile followed by dilution to the desired concentration is appropriate.

Alternative Isocratic HPLC-UV Method

This method is simpler and can be suitable for routine quality control analysis.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A constant mixture of methanol and water (e.g., 85:15 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at a wavelength of maximum absorbance for this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and dilute to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and is an excellent tool for identifying and quantifying impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with the temperature set to ensure complete vaporization without degradation (e.g., 280°C).

  • Oven Temperature Program: A temperature ramp to separate the analyte from any impurities (e.g., start at 150°C, ramp to 300°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for high-sensitivity quantitative analysis.

  • Sample Preparation: The sample must be dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization is typically not necessary for this compound.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol execute_experiments Execute Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->execute_experiments data_analysis Analyze and Process Data execute_experiments->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: General workflow for the validation of an analytical method.

Analytical_Technique_Comparison cluster_hplc HPLC Methods cluster_gc GC Method cluster_analyte Analyte gradient_hplc Gradient HPLC-UV (High Resolution) isocratic_hplc Isocratic HPLC-UV (Simplicity, Speed) gc_ms GC-MS (High Specificity, Impurity ID) analyte 1,3-Bis(4-methoxyphenyl) -1,3-propanedione analyte->gradient_hplc analyte->isocratic_hplc analyte->gc_ms

References

A Comparative Analysis of the Biological Activities of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and its analogs, with a focus on their anti-inflammatory, anticancer, and antioxidant properties. The information presented is collated from various scientific studies to aid in research and development efforts.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of this compound and its analogs, presenting key quantitative data from experimental studies.

Compound/AnalogBiological ActivityAssayKey FindingsReference
1,3-Diarylpropene analogs Anti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-induced RAW264.7 macrophagesExhibited significant inhibition of NO production with IC50 values ranging from 4.05 to 16.76 µM.[1]
1,3,4-Thiadiazole derivatives with 3-methoxyphenyl substituent AnticancerMTT Assay against MCF-7 and MDA-MB-231 breast cancer cellsDisplayed weak anticancer activity. Compound SCT-4 decreased DNA biosynthesis in MCF-7 cells to 70% ± 3 at 100 µM.[2][3][4]
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives AntioxidantDPPH Radical Scavenging AssaySome derivatives showed antioxidant activity approximately 1.4 times higher than ascorbic acid.[5]
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives AnticancerMTT Assay against U-87 glioblastoma and MDA-MB-231 breast cancer cellsGenerally low activity. 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was most active against U-87 cells.[5]
1,3-Diphenyl-3-(phenylthio)propan-1-one analogs CytotoxicMTT Assay against MCF-7 human ER-positive breast cancer cellsAll tested compounds showed high cytotoxic activity, some more than the reference drug Tamoxifen.[6]
1,3-Diarylpropane analog (2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol) Anti-inflammatoryNO Inhibition in LPS-activated mouse peritoneal macrophagesDisplayed the most significant inhibitory effects against NO production among the tested compounds.[7]

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison.

1. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

  • Cell Line: RAW264.7 macrophages.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.

  • Treatment: Cells are treated with various concentrations of the test compounds.

  • Measurement of NO Production: The amount of nitric oxide produced by the cells is measured using the Griess reagent. The absorbance is read at a specific wavelength to quantify the nitrite concentration, which is an indicator of NO production.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cell death.

  • Data Analysis: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated.

2. Anticancer Activity: MTT Cytotoxicity Assay

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and U-87 (glioblastoma) are used.

  • Cell Seeding: A specific number of cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria metabolize MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.

3. Antioxidant Activity: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A lower absorbance indicates higher scavenging activity. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined. Ascorbic acid is often used as a positive control.[8]

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling Pathway in Inflammation

Many 1,3-diarylpropane analogs exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The following diagram illustrates the general workflow for investigating this mechanism.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Induces Compound 1,3-Diarylpropane Analog Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 1,3-diarylpropane analogs.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of novel this compound analogs.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Synthesis Synthesis of Analogs MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT Test Compounds Apoptosis Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Further Investigation qPCR RT-qPCR (Gene Expression) WesternBlot->qPCR Xenograft Animal Xenograft Model qPCR->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for anticancer drug discovery with propanedione analogs.

References

A Comparative Guide to Purity Determination of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione by HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of chemical compounds is paramount. For 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a key building block in various synthetic pathways, rigorous purity assessment is crucial to ensure the integrity of subsequent reactions and the quality of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) for the determination of its purity, supported by detailed experimental protocols and comparative data.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and suitability for non-volatile and thermally sensitive compounds. Gas Chromatography (GC), conversely, excels in the analysis of volatile and thermally stable substances. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective method for qualitative and quantitative analysis. The choice of the optimal technique hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

Given that β-diketones can exhibit challenging peak shapes in conventional reversed-phase HPLC, a method employing a mixed-mode stationary phase is recommended for improved resolution and peak symmetry.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: Mixed-mode reversed-phase/strong anion exchange column (e.g., Primesep B or similar), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Methanol.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Gas Chromatography (GC)

GC is a viable alternative for purity assessment, particularly for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 10 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or acetone.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a rapid and cost-effective method for screening and quantification.[2][3][4]

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and a TLC scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254, 20 x 10 cm.

  • Mobile Phase: Toluene : Ethyl Acetate (8:2, v/v).

  • Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands, 10 mm from the bottom of the plate.

  • Development: Develop the plate to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air-dry the plate.

  • Detection: Densitometric scanning at 340 nm.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in methanol.

Performance Comparison

The following table summarizes the anticipated performance characteristics of the three analytical methods for the purity determination of this compound.

ParameterHPLCGCHPTLC
Precision (RSD%) < 1.0%< 1.5%< 2.0%
Accuracy (Recovery %) 98-102%97-103%95-105%
Limit of Detection (LOD) ~0.01%~0.02%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.06%~0.15%
Analysis Time per Sample ~25 minutes~30 minutes~5 minutes (per sample, multiple samples per plate)
Sample Throughput ModerateModerateHigh
Solvent Consumption HighLowLow
Suitability Quantification of non-volatile impurities, high resolution.Analysis of volatile impurities.Rapid screening, high throughput.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding of these analytical processes, the following diagrams illustrate the experimental workflow for HPLC and a logical approach to selecting the most appropriate purity determination method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Methanol injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phases A & B separation Chromatographic Separation prep_mobile->separation injection->separation detection DAD Detection at 340 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

HPLC Experimental Workflow

Method_Selection node_rect node_rect start Purity Analysis Required? volatile_check Are Volatile Impurities a Concern? start->volatile_check throughput_check High Throughput Needed? volatile_check->throughput_check No use_gc Use GC volatile_check->use_gc Yes resolution_check High Resolution & Sensitivity Needed? throughput_check->resolution_check No use_hptlc Use HPTLC throughput_check->use_hptlc Yes use_hplc Use HPLC resolution_check->use_hplc Yes hplc_or_gc Consider HPLC or GC resolution_check->hplc_or_gc No

Method Selection Logic

Conclusion

For the comprehensive purity assessment of this compound, HPLC stands out as the most robust and versatile technique, offering high resolution and sensitivity for the quantification of non-volatile impurities. GC serves as an excellent complementary method for the specific analysis of volatile impurities. HPTLC is a valuable tool for rapid, high-throughput screening and quality control. The ultimate choice of method should be guided by the specific analytical needs, available instrumentation, and the impurity profile of the sample.

References

Characterization of Impurities in Commercial 1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, the purity of this reagent is of paramount importance. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and complications in downstream applications. This guide provides a comprehensive overview of the potential impurities found in commercial batches of this compound, details the analytical methodologies for their characterization, and presents a framework for comparing the purity of products from different suppliers.

Potential Impurities in this compound

The most common method for synthesizing this compound is the Claisen condensation of p-methoxyacetophenone and a methyl or ethyl ester of p-methoxybenzoic acid in the presence of a strong base. The primary sources of impurities in the final product are unreacted starting materials and by-products from self-condensation reactions.

Key Potential Impurities:

  • Unreacted Starting Materials:

    • p-Methoxyacetophenone

    • Methyl 4-methoxybenzoate (or ethyl 4-methoxybenzoate)

  • Self-Condensation By-products:

    • Chalcone Impurity: (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one, formed from the self-condensation of p-methoxyacetophenone.

    • Other By-products: Self-condensation of the benzoate ester can also occur, though it is generally less favored.

Data Presentation: Comparison of Impurity Profiles

While direct, publicly available comparative studies of commercial this compound are scarce, the following tables provide a framework for researchers to compile and compare data from different suppliers using the analytical methods detailed in this guide.

Table 1: Potential Impurities and Their Characteristics

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
p-Methoxyacetophenone4-CH₃OC₆H₄COCH₃C₉H₁₀O₂150.17Unreacted starting material
Methyl 4-methoxybenzoate4-CH₃OC₆H₄COOCH₃C₉H₁₀O₃166.17Unreacted starting material
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one(4-CH₃OC₆H₄)CH=CHCO(C₆H₄OCH₃-4)C₁₇H₁₆O₃268.31Self-condensation of p-methoxyacetophenone

Table 2: Hypothetical Purity Comparison of Commercial this compound

SupplierPurity (by qNMR)p-Methoxyacetophenone (%)Methyl 4-methoxybenzoate (%)(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one (%)Other Impurities (%)
Supplier A 98.5%0.80.30.20.2
Supplier B 99.2%0.40.10.10.2
Supplier C 97.8%1.20.50.30.2

This table is for illustrative purposes. Researchers should populate it with their own experimental data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is suitable for separating the target compound from its less polar chalcone impurity and more polar starting materials.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial product and dissolve it in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as the unreacted starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR allows for the accurate determination of the purity of the main compound and the quantification of impurities without the need for specific reference standards for each impurity.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the commercial this compound and about 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (a D1 of 30-60 seconds is often sufficient).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the main compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

cluster_reactants Starting Materials cluster_synthesis Claisen Condensation cluster_products Reaction Mixture pMA p-Methoxyacetophenone Reaction Strong Base (e.g., NaH, NaOMe) pMA->Reaction Impurity1 Unreacted p-Methoxyacetophenone pMA->Impurity1 Impurity3 (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone Impurity) pMA->Impurity3 Self-condensation Me4MB Methyl 4-methoxybenzoate Me4MB->Reaction Impurity2 Unreacted Methyl 4-methoxybenzoate Me4MB->Impurity2 Target This compound Reaction->Target

Caption: Impurity formation pathway in the synthesis of this compound.

cluster_analysis Analytical Workflow cluster_results Data Interpretation start Commercial This compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC-UV Analysis (Impurity Profile & Relative Quantification) prep->hplc gcms GC-MS Analysis (Identification of Volatile Impurities) prep->gcms qnmr qNMR Analysis (Absolute Purity & Impurity Quantification) prep->qnmr report Comprehensive Purity Report - Absolute Purity - Identification of Impurities - Quantification of Impurities hplc->report gcms->report qnmr->report

Caption: Experimental workflow for the characterization of impurities.

A Comparative Guide to the Photostability of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(4-methoxyphenyl)-1,3-propanedione (BMPD) is a dibenzoylmethane derivative, a class of molecules known for their excellent absorption of UVA radiation. This property makes them valuable as UVA filters in sunscreens and for the stabilization of various materials against photodegradation. However, the efficacy of these compounds is critically dependent on their photostability—their ability to remain intact and functional upon exposure to UV radiation.

This guide provides an objective comparison of the photostability of BMPD, using the well-studied and structurally similar compound Avobenzone (Butyl Methoxydibenzoylmethane) as a proxy. The photostability of this class of molecules is contrasted with a highly photostable alternative, Bemotrizinol (Tinosorb S). The information presented is intended for researchers, scientists, and professionals in drug and cosmetic development to inform formulation and material selection.

Comparative Photostability Data

The photostability of UV filters is a critical parameter for ensuring sustained protection. Dibenzoylmethane derivatives, while effective UVA absorbers, are known for their inherent photolability. Upon absorbing UV photons, they can undergo photochemical reactions, leading to a loss of their protective capabilities.[1][2][3] In contrast, modern UV filters have been engineered for enhanced photostability.

Data from studies on Avobenzone, which shares the core dibenzoylmethane chromophore with BMPD, reveals significant degradation upon UV exposure. For instance, a 36% loss in its UV absorbance has been reported after just one hour of exposure to sunlight.[4] Another study observed as much as 80% degradation of Avobenzone in a sunscreen formulation after 120 minutes of irradiation.[5] This instability necessitates the inclusion of photostabilizing agents in formulations.[2][6][7]

In contrast, compounds like Bemotrizinol are recognized for their exceptional photostability, serving not only as broad-spectrum UV absorbers but also as effective photostabilizers for other UV filters.[1][8][9]

UV Filter ClassRepresentative CompoundPhotostability Profile% Degradation (Approximate)Key Findings
Dibenzoylmethane Derivative Avobenzone (proxy for BMPD)Photolabile36% after 1 hour of sun exposure[4]Undergoes keto-enol tautomerism and photo-cleavage, leading to rapid loss of UVA absorption.[1][2][10] Requires stabilization with other filters like Octocrylene or Bemotrizinol.[11][12]
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine Bemotrizinol (Tinosorb S)Highly PhotostableNegligibleExhibits high intrinsic photostability and can effectively stabilize photolabile filters like Avobenzone.[1][8][9]

Experimental Protocol for Photostability Assessment

The following is a representative protocol for assessing the photostability of a UV filter, based on established in vitro methods.[13][14][15] This methodology allows for a standardized comparison of the performance of different compounds.

Objective: To quantify the degradation of a UV-absorbing compound following exposure to a controlled dose of UV radiation from a solar simulator.

Materials:

  • UV-absorbing compound (e.g., BMPD, Avobenzone, Bemotrizinol)

  • Solvent (e.g., ethanol or a cosmetic emollient)

  • Polymethyl methacrylate (PMMA) plates with a roughened surface[14]

  • Calibrated positive displacement pipette or automated syringe

  • Solar simulator with a controlled output spectrum resembling natural sunlight (e.g., Xenon arc lamp)[15]

  • UV-Vis Spectrophotometer with an integrating sphere

  • High-Performance Liquid Chromatography (HPLC) system (for chemical quantification)

  • Dark chamber/cabinet for drying

Procedure:

  • Sample Preparation: Prepare a solution of the test compound at a known concentration in the chosen solvent.

  • Substrate Application: Accurately apply a defined amount of the solution onto the surface of a PMMA plate (e.g., 1.3 mg/cm²).[14] Spread the sample evenly across the surface to form a thin film.

  • Drying: Place the prepared plate in a dark, temperature-controlled environment for a set period (e.g., 30 minutes) to allow the solvent to evaporate and the film to stabilize.[15]

  • Pre-Irradiation Measurement (T0): Measure the initial UV absorbance of the sample film across the UVA-UVB spectrum (290-400 nm) using a UV-Vis spectrophotometer. This serves as the baseline. Alternatively, extract the compound from a control plate for initial concentration measurement by HPLC.

  • UV Irradiation: Expose the sample plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to realistic sun exposure conditions (e.g., defined in terms of Minimal Erythemal Doses (MEDs) or J/cm²).[14] A dark control sample, wrapped in aluminum foil, should be kept under the same environmental conditions without light exposure.[16]

  • Post-Irradiation Measurement (T1): After irradiation, re-measure the UV absorbance of the sample film.

  • Quantification of Degradation:

    • Spectrophotometric Method: Calculate the percentage loss in the area under the curve (AUC) in the UVA region (320-400 nm) before and after irradiation.[17] A loss of more than 20% often categorizes a filter as photounstable.[17]

    • Chromatographic Method: Extract the compound from the irradiated plate using a suitable solvent. Quantify the remaining amount of the parent compound using a validated HPLC method and compare it to the amount extracted from a non-irradiated control plate.[13]

Visualization of Experimental Workflow

The logical flow of the photostability testing protocol can be visualized as follows:

G cluster_0 Measurement & Exposure prep Sample Preparation (Compound in Solvent) apply Application on PMMA Plate (1.3 mg/cm²) prep->apply dry Drying in Dark (30 min) apply->dry measure_pre Pre-Irradiation Analysis (T0) (UV-Vis or HPLC) dry->measure_pre irradiate Controlled UV Irradiation (Solar Simulator) measure_pre->irradiate measure_post Post-Irradiation Analysis (T1) (UV-Vis or HPLC) irradiate->measure_post analyze Data Analysis (% Degradation Calculation) measure_post->analyze result Photostability Assessment (Stable vs. Labile) analyze->result

Workflow for in vitro photostability assessment of a UV filter.

Based on extensive data from its close structural analog Avobenzone, this compound is expected to exhibit significant photolability. This inherent instability is a critical consideration for its application in products intended for light-exposed environments. For formulations requiring sustained UVA protection, the use of intrinsically photostable filters like Bemotrizinol, or the incorporation of effective photostabilizers for BMPD, is strongly recommended. The provided experimental protocol offers a robust framework for quantifying this stability and comparing the performance of different UV-absorbing compounds to ensure product efficacy and safety.

References

A Comparative Guide to the Reactivity of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and Other β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione against other common β-diketones, namely Dibenzoylmethane and Acetylacetone. Understanding the nuanced differences in their reactivity—governed by factors such as acidity, keto-enol tautomerism, and electronic effects—is crucial for their effective application in organic synthesis, metal chelation, and pharmaceutical development.

Core Reactivity Principles of β-Diketones

The reactivity of β-diketones is predominantly centered around the methylene group positioned between two carbonyls. This unique structural motif imparts several key chemical characteristics:

  • Acidity of α-Protons: The α-protons on the central carbon are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.

  • Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between the diketo form and a more stable, conjugated enol form. The enol tautomer is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation with the carbonyl groups.[1][2]

  • Nucleophilicity: The formation of the enolate ion makes β-diketones potent carbon nucleophiles, enabling them to participate in a wide range of C-C bond-forming reactions.

The substituents attached to the carbonyl groups play a critical role in modulating these properties. This guide will explore how the electron-donating methoxy groups in this compound influence its reactivity compared to the phenyl groups of Dibenzoylmethane and the methyl groups of Acetylacetone.

Comparative Analysis of Reactivity Parameters

The following table summarizes key quantitative data that dictates the reactivity of these selected β-diketones. The primary indicators of reactivity are the acidity (pKa) and the position of the keto-enol equilibrium (Keq). A lower pKa facilitates the formation of the reactive enolate, while the percentage of the enol form can influence reaction pathways.

CompoundStructurepKa (in water)% Enol Content (in CDCl₃)Keq ([Enol]/[Keto]) (in CDCl₃)
This compound (CH₃OC₆H₄CO)₂CH₂~9.92 (Predicted)>95% (Estimated)>19 (Estimated)
Dibenzoylmethane (C₆H₅CO)₂CH₂9.35 (in dioxane-water)[3]~96%~24
Acetylacetone (CH₃CO)₂CH₂8.99 ± 0.04[3]~85%~5.7

Interpretation of Data:

  • Acidity (pKa): Acetylacetone is the most acidic, making it the easiest to deprotonate to form an enolate. The phenyl groups in Dibenzoylmethane are electron-withdrawing, contributing to a lower pKa compared to the predicted value for this compound, where the electron-donating methoxy groups are expected to slightly increase the pKa (decrease acidity) by destabilizing the negative charge of the enolate.

  • Keto-Enol Equilibrium (Keq): Aromatic β-diketones, like Dibenzoylmethane and its methoxy-substituted derivative, exist almost entirely in the enol form in non-polar solvents like chloroform.[1] This is due to the extended conjugation of the enol with the aromatic rings, which provides significant stabilization. While specific data for this compound is scarce, studies on similar substituted dibenzoylmethanes suggest its enol content is very high.[4] Acetylacetone, while still predominantly in the enol form, has a significantly lower enol content compared to its aromatic counterparts.

Key Chemical Reactions and Reactivity Comparison

a) Alkylation and Acylation

These reactions proceed through the formation of the enolate, which then acts as a nucleophile.

  • Reactivity Trend: Acetylacetone > Dibenzoylmethane ≈ this compound

  • Discussion: Due to its lower pKa, Acetylacetone forms an enolate under the mildest basic conditions. While the aromatic diketones are less acidic, their enolates are potent nucleophiles. The electron-donating para-methoxy groups on this compound increase the electron density on the enolate system, potentially making it a slightly stronger nucleophile than the enolate of Dibenzoylmethane, although this effect is generally subtle.

b) Knoevenagel Condensation

This reaction involves the condensation of the β-diketone with an aldehyde or ketone, typically catalyzed by a weak base.

  • Reactivity Trend: Acetylacetone > Dibenzoylmethane ≈ this compound

  • Discussion: The rate of a Knoevenagel condensation is influenced by the ease of deprotonation of the active methylene compound.[3] As the most acidic of the three, Acetylacetone is generally the most reactive in these condensations. The aromatic diketones are also effective substrates, and the choice between them may depend on the desired properties of the final product.

c) Metal Chelation

β-Diketones are excellent bidentate ligands for a wide range of metal ions.

  • Complex Stability Trend: Dibenzoylmethane > this compound > Acetylacetone

  • Discussion: The stability of the resulting metal complex is a key consideration. Dibenzoylmethane is known to form highly stable complexes, in part due to the electron-withdrawing nature of the phenyl groups which enhances the acidity of the enolic proton and strengthens the metal-ligand bond.[5] The electron-donating methoxy groups in this compound may slightly decrease the stability of the metal complex compared to the unsubstituted Dibenzoylmethane. Acetylacetone generally forms less stable complexes than aromatic β-diketones.[5]

Mandatory Visualizations

Diagrams of Key Processes

KetoEnolTautomerism Keto-Enol Tautomerism of a β-Diketone cluster_keto Keto Form cluster_enol Enol Form (Chelated) Keto R-C(=O)-CH2-C(=O)-R' Enol R-C(-O-H)=CH-C(=O)-R' Keto->Enol Equilibrium (Keq) AlkylationWorkflow General Workflow for β-Diketone Alkylation Start β-Diketone (e.g., this compound) Base Addition of Base (e.g., NaH, K₂CO₃) Start->Base Enolate Enolate Formation (Nucleophile) Base->Enolate Alkylation SN2 Reaction Enolate->Alkylation AlkylHalide Addition of Alkyl Halide (R-X) AlkylHalide->Alkylation Product Alkylated β-Diketone Alkylation->Product

References

A Comparative Guide to the Applications of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Bis(4-methoxyphenyl)-1,3-propanedione, a β-diketone, serves as a versatile precursor in the synthesis of a variety of compounds with significant biological activities. While the parent compound itself is primarily a building block, its derivatives, particularly chalcones and curcuminoids, have demonstrated promising applications in medicinal chemistry, notably in the fields of oncology and inflammation. This guide provides a comparative overview of the performance of this compound's derivatives against other alternatives, supported by experimental data and detailed protocols.

I. Overview of Applications

The core value of this compound lies in its utility as a starting material for synthesizing more complex molecules. The presence of two methoxyphenyl groups and a central 1,3-dicarbonyl moiety makes it an ideal scaffold for creating derivatives with diverse pharmacological properties. The primary applications of its derivatives are concentrated in two main areas:

  • Anticancer Activity: Derivatives of this compound, especially chalcones, have been extensively studied for their cytotoxic effects against various cancer cell lines. These compounds often exhibit mechanisms of action that involve the induction of apoptosis and inhibition of cell proliferation.

  • Anti-inflammatory Activity: Chalcones and other related compounds derived from this diketone have shown potent anti-inflammatory effects. Their mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

II. Comparative Performance Data

While direct biological activity data for this compound is limited, extensive research on its derivatives allows for a comparative analysis of their efficacy.

Anticancer Activity

The cytotoxic effects of various derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison, with lower values indicating higher potency.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives and Analogues

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Curcumin Analogue (General) VariousVariesCurcuminGenerally higher
Chalcone Derivative 1 MCF-7 (Breast)VariesDoxorubicinVaries
Chalcone Derivative 2 HCT116 (Colon)Varies5-FluorouracilVaries
Diarylpentanoid MS13 NCI-H520 (Lung)~5-fold < CurcuminCurcuminVaries

Note: Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the cancer cell line being tested. The table illustrates the general trend of enhanced activity in derivatives compared to the parent natural compounds.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The Griess assay is a common method for this determination.

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition) of this compound Derivatives

Compound/DerivativeCell LineMethodKey Findings
Chalcone Derivatives RAW 264.7Griess AssayDose-dependent reduction in NO production.
Curcumin Analogues RAW 264.7Griess AssaySignificant inhibition of iNOS and COX-2 expression.[1]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of a key derivative class (chalcones) and a fundamental biological assay (MTT assay).

Synthesis of Chalcones from this compound

Chalcones can be synthesized via a Claisen-Schmidt condensation reaction. While this compound itself is a 1,3-diketone, the general principle of condensing an aromatic ketone with an aromatic aldehyde is central to forming chalcones. A general protocol for chalcone synthesis is as follows:

Materials:

  • Substituted acetophenone (derived from or analogous to one half of the diketone structure)

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone in ethanol in a flask.

  • Cool the flask in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution to the cooled mixture while stirring.

  • Add the substituted benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for a specified period (typically a few hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[2][3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

IV. Visualizing Key Processes

To better understand the relationships and workflows, the following diagrams are provided.

Synthesis_Workflow diketone 1,3-Bis(4-methoxyphenyl) -1,3-propanedione intermediate Aryl Ketone & Aromatic Aldehyde diketone->intermediate Precursor chalcone Chalcone Derivative intermediate->chalcone Claisen-Schmidt Condensation

Caption: Synthetic pathway from the parent diketone to chalcone derivatives.

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compound cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_determination Determine IC50 absorbance_reading->ic50_determination

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS_COX2 iNOS & COX-2 (Pro-inflammatory enzymes) Macrophage->iNOS_COX2 Activates NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Produces Inflammation Inflammation NO_PGs->Inflammation Chalcone Chalcone Derivative Chalcone->iNOS_COX2 Inhibits

Caption: Simplified signaling pathway of chalcone-mediated anti-inflammatory action.

V. Conclusion

This compound is a valuable starting material for the synthesis of biologically active compounds. Its derivatives, particularly chalcones and curcuminoids, demonstrate significant potential as anticancer and anti-inflammatory agents, often exhibiting superior performance compared to parent natural compounds.[4][5] The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of this chemical scaffold further. The ease of modification of the parent diketone allows for the generation of extensive libraries of derivatives for screening and development of novel drug candidates.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (CAS No. 18362-51-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this combustible solid.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.[1]

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles should be worn at a minimum.[2] A face shield should be worn in conjunction with goggles when there is a potential for splashing or significant dust generation.[3][4][5]Protects against eye contact with the powder, which can cause irritation.[2]
Hand Protection Butyl rubber or neoprene gloves are recommended. Nitrile gloves may be used for short-duration tasks, but consultation with the glove manufacturer's resistance chart is advised.Provides protection against skin contact. Butyl rubber and neoprene offer good resistance to ketones and related compounds.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the powder outside of a certified chemical fume hood or when dust is generated.[1]Prevents inhalation of the powdered chemical.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.Protects skin and personal clothing from contamination with the combustible solid.

Operational Plan: Safe Handling and Use

A systematic approach to operations is crucial for laboratory safety. All procedures involving the handling of this compound that have the potential to generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.

Weighing and Transferring Procedure:
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface before and after use.

  • Tare Container: Place a labeled, sealable container on the analytical balance and tare it.

  • Aliquotting in Fume Hood: Transfer the desired amount of this compound into the tared container inside the chemical fume hood. Use a dedicated spatula and handle the powder gently to minimize dust generation.

  • Sealing and Re-weighing: Securely seal the container before removing it from the fume hood. Re-weigh the sealed container to determine the exact amount of substance transferred.

  • Cleaning: Clean any residual powder from the spatula and work surface within the fume hood using a solvent-moistened wipe. Dispose of the wipe as solid chemical waste.

cluster_prep Preparation cluster_weighing Weighing and Transfer cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Labeled, Sealable Container prep2->prep3 weigh1 Tare Container on Balance prep3->weigh1 Proceed to Weighing weigh2 Transfer Powder in Fume Hood weigh1->weigh2 weigh3 Seal Container weigh2->weigh3 weigh4 Re-weigh Sealed Container weigh3->weigh4 clean1 Clean Work Area and Utensils weigh4->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6][7]

Waste Collection and Storage:
  • Solid Waste: Collect all disposable items contaminated with the chemical, such as gloves, wipes, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Unused Product: Unused or unwanted this compound should be disposed of in its original container or a compatible, sealed, and labeled waste container.

  • Storage: Store hazardous waste containers in a designated, well-ventilated area away from incompatible materials, heat, and ignition sources.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:
  • Minor Spill (contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the material is flammable, eliminate all ignition sources.[8]

    • Close the doors to the affected area to contain any dust.

    • Contact your institution's emergency response team or environmental health and safety office immediately.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.